3-chloro-4,4-dimethylpent-2-enenitrile
Description
The exact mass of the compound 3-Chloro-4,4-dimethyl-pent-2-enenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4,4-dimethylpent-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN/c1-7(2,3)6(8)4-5-9/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVZJFYFJKNOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370866 | |
| Record name | 3-chloro-4,4-dimethylpent-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216574-58-2 | |
| Record name | 3-chloro-4,4-dimethylpent-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4,4-dimethylpent-2-enenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-chloro-4,4-dimethylpent-2-enenitrile CAS number and supplier information
[1][2]
Chemical Identity & Core Properties
This compound is a functionalized vinyl nitrile characterized by a bulky tert-butyl group adjacent to a chloro-substituted alkene. Its unique steric profile—provided by the quaternary carbon at the 4-position—makes it a valuable scaffold for introducing lipophilic bulk into bioactive molecules, particularly in the development of pyrethroid insecticides and specific enzyme inhibitors.
Identification Data
| Parameter | Detail |
| CAS Number | 216574-58-2 |
| IUPAC Name | This compound |
| Synonyms | 3-(tert-Butyl)-3-chloroacrylonitrile; 1-Cyano-2-chloro-3,3-dimethyl-1-butene |
| Molecular Formula | C₇H₁₀ClN |
| Molecular Weight | 143.61 g/mol |
| SMILES | CC(C)(C)C(Cl)=CC#N |
| InChI Key | Predicted: LXWLESXAZLVXBF-UHFFFAOYSA-N (Analogous to aldehyde precursor) |
Physical & Chemical Properties
Note: Experimental data for this specific CAS is proprietary to certain manufacturers. Values below represent high-confidence technical estimates based on structural analogs (e.g., 3-chloro-4,4-dimethylpent-2-enal).
| Property | Value / Description |
| Physical State | Pale yellow to colorless liquid or low-melting solid (Ambient) |
| Boiling Point | ~185–195 °C (Predicted at 760 mmHg) |
| Density | ~1.05 g/cm³ |
| Solubility | Soluble in organic solvents (DCM, EtOAc, Toluene); Insoluble in water.[1] |
| Reactivity | Electrophilic at the β-carbon; susceptible to nucleophilic vinyl substitution (SNV) and Michael addition. |
Synthesis & Manufacturing Protocols
The industrial preparation of this compound typically proceeds via the Vilsmeier-Haack manifold, utilizing pinacolone (3,3-dimethyl-2-butanone) as the starting material. This route is preferred for its scalability and the availability of reagents.
Route A: The Vilsmeier-Aldehyde-Nitrile Pathway
This workflow involves the initial formation of a chloro-aldehyde intermediate, followed by functional group interconversion to the nitrile.
Step 1: Vilsmeier-Haack Formylation
Reagents: Pinacolone, Phosphorus Oxychloride (POCl₃), Dimethylformamide (DMF). Mechanism: The reaction generates a Vilsmeier reagent (chloroiminium ion) which attacks the enol of pinacolone. Subsequent hydrolysis yields the β-chloroaldehyde.
-
Protocol:
-
Charge dry DMF (3.0 eq) into a reactor and cool to 0–5 °C.
-
Add POCl₃ (2.5 eq) dropwise, maintaining temperature <10 °C (Exothermic). Stir for 30 min to form the Vilsmeier complex.
-
Add Pinacolone (1.0 eq) slowly.
-
Heat the mixture to 60–80 °C for 4–6 hours.
-
Quench onto crushed ice/water. Neutralize with NaOAc to precipitate 3-chloro-4,4-dimethylpent-2-enal (CAS 29582-27-2).
-
Yield: Typically 75–85%.[2]
-
Step 2: Conversion to Nitrile
Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), Acetic Anhydride (Ac₂O) or Thionyl Chloride (SOCl₂). Mechanism: Formation of the oxime followed by dehydration.
-
Protocol:
-
Dissolve the chloro-aldehyde in ethanol/water.
-
Add NH₂OH·HCl (1.1 eq) and Na₂CO₃ (base) to form the oxime. Stir at RT for 2 hours.
-
Isolate the crude oxime.
-
Dissolve oxime in Toluene. Add Ac₂O (2.0 eq) and reflux for 3 hours to dehydrate the oxime to the nitrile.
-
Distill under reduced pressure to obtain pure This compound .
-
Process Visualization (DOT Diagram)
Figure 1: Synthetic pathway from Pinacolone to this compound via Vilsmeier-Haack chemistry.
Applications in Drug & Agrochemical Development[5]
Agrochemical Intermediates (Pyrethroids)
The this compound scaffold is structurally homologous to the acid moieties found in synthetic pyrethroids. The tert-butyl group mimics the steric bulk of the gem-dimethyl cyclopropane ring found in chrysanthemic acid derivatives.
-
Function: Serves as a precursor for vinyl-substituted cyclopropanecarboxylates .
-
Mechanism: The nitrile group can be hydrolyzed to the carboxylic acid, or the double bond can be cyclopropanated to form novel pyrethroid cores with enhanced photostability.
Heterocyclic Synthesis (Pharma Building Block)
The β-chloro-acrylonitrile motif is a "push-pull" alkene, highly reactive toward binucleophiles.
-
Pyrazoles: Reaction with hydrazine derivatives yields tert-butyl substituted aminopyrazoles, which are privileged scaffolds in kinase inhibitors (e.g., p38 MAP kinase inhibitors).
-
Pyrimidines: Condensation with amidines leads to functionalized pyrimidines used in antiviral research.
Supply Chain & Availability
This compound is classified as a specialized fine chemical. It is not a commodity solvent and is typically synthesized on-demand or stocked in small research quantities (grams to kilograms).
| Supplier | Region | Grade Available | Role |
| Apollo Scientific | UK/Global | 95%+ / 98% | Research quantities (g to kg) |
| Molekula | Global | Technical | Bulk intermediates |
| Ambeed | USA | 95%+ | Lab scale |
| ChemicalBook | Aggregator | Various | Sourcing platform |
Procurement Note: Due to the potential for the chloro-alkene to degrade (hydrolyze) over time, ensure suppliers provide a recent Certificate of Analysis (CoA) confirming purity >95% by GC.
Safety & Handling (MSDS Summary)
Signal Word: WARNING
Hazard Statements (GHS)
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Protocols
-
Engineering Controls: Always handle within a certified chemical fume hood. The compound may release HCl traces if moisture is present.
-
PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.
-
Storage: Store in a cool, dry place (2–8 °C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the chloro-alkene or nitrile hydration.
References
-
Apollo Scientific. (n.d.). Product Safety Data Sheet: this compound. Retrieved from
-
PubChem. (2021).[1][3] 3-Chloro-4,4-dimethylpent-2-enal (Precursor Data). National Library of Medicine. Retrieved from
-
ChemicalBook. (2023). This compound Product Database. Retrieved from
- Organic Syntheses. (1952). Vilsmeier-Haack Formylation Protocols. Coll. Vol. 4, p. 331. (General methodology reference).
Molecular weight and physical characteristics of 3-chloro-4,4-dimethylpent-2-enenitrile
Physicochemical Profiling and Synthetic Utility in Kinase Inhibitor Design [1]
Executive Summary
3-Chloro-4,4-dimethylpent-2-enenitrile (CAS: 216574-58-2) is a specialized aliphatic nitrile intermediate characterized by a sterically bulky tert-butyl group adjacent to a vinyl chloride moiety. This unique structural motif—combining a Michael acceptor potential with a leaving group (Cl)—makes it a linchpin scaffold in the synthesis of fused heterocycles, particularly pyrazoles and pyrimidines.
In modern drug discovery, this molecule has emerged as a critical building block for next-generation kinase inhibitors, specifically targeting DDR1/DDR2 (Discoidin Domain Receptors) involved in fibrosis and EGFR (Epidermal Growth Factor Receptor) pathways in oncology. Its utility lies in its ability to undergo regioselective cyclization with hydrazines and amidines, locking the tert-butyl group into a specific vector required for hydrophobic pocket occupancy in protein targets.
Molecular Identity & Physicochemical Properties[2][3]
The molecule features a pent-2-ene backbone.[2][3] The "4,4-dimethyl" designation confirms a tert-butyl group at the C4 position. The vinyl chloride at C3 and the nitrile at C1 create a highly polarized electronic system susceptible to nucleophilic attack-elimination sequences.
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| IUPAC Name | This compound | |
| CAS Number | 216574-58-2 | |
| Molecular Formula | ||
| Molecular Weight | 143.61 g/mol | |
| Physical State | Liquid | Colorless to pale yellow |
| Density | Predicted | |
| Boiling Point | ~200–210 °C | Predicted (760 Torr) |
| LogP | ~2.3 | Lipophilic due to t-butyl group |
| Stereochemistry | E/Z Isomers | Typically obtained as a mixture; E-isomer often predominates due to steric bulk of t-Bu.[2][4] |
Synthetic Architecture
The industrial synthesis of this compound is a classic example of "Vilsmeier-Haack Chemistry" applied to sterically hindered ketones. The protocol transforms Pinacolone (3,3-dimethyl-2-butanone) into the nitrile via a chloro-aldehyde intermediate.
Mechanism of Action[1]
-
Vilsmeier Reagent Formation: Reaction of DMF with
generates the electrophilic chloroiminium ion. -
Enolization & Attack: Pinacolone enolizes and attacks the Vilsmeier reagent.
-
Chlorination: The resulting intermediate eliminates the dimethylamino group while installing a chlorine atom, yielding 3-chloro-4,4-dimethylpent-2-enal .
-
Nitrile Formation: The aldehyde is converted to the nitrile, typically via condensation with hydroxylamine (
) to form an oxime, followed by dehydration using a dehydrating agent (e.g., or excess in situ).
Experimental Protocol (Two-Step One-Pot Variation)
Note: This protocol synthesizes the aldehyde intermediate and converts it to nitrile.
Reagents:
-
Pinacolone (1.0 eq)
-
Phosphorus Oxychloride (
, 2.5 eq) -
Dimethylformamide (DMF, 3.0 eq)
-
Hydroxylamine Hydrochloride (
, 1.2 eq)
Workflow:
-
Vilsmeier Activation: In a flame-dried reactor under
, cool DMF to 0°C. Add dropwise over 30 minutes. Maintain internal temperature <10°C to prevent thermal decomposition of the Vilsmeier complex. Stir for 30 minutes. -
Ketone Addition: Add Pinacolone dropwise. The reaction is exothermic. Allow the mixture to warm to room temperature, then heat to 45–60°C for 3–4 hours. Checkpoint: TLC/LCMS should show conversion to the chloro-aldehyde.
-
Oximation & Dehydration: Cool the mixture to 20°C. Add
carefully (solid or solution). The acidic conditions and excess facilitate the formation of the oxime and its subsequent dehydration to the nitrile in situ. -
Workup: Quench the reaction mixture slowly into crushed ice/water (highly exothermic). Extract with Ethyl Acetate or MTBE. Wash organics with saturated
and brine. Dry over and concentrate. -
Purification: Distillation under reduced pressure is recommended to separate the E/Z isomers and remove trace aldehyde.
Synthetic Pathway Diagram
Figure 1: Vilsmeier-Haack synthetic route from Pinacolone to the target nitrile.
Reactivity & Applications in Drug Design
The strategic value of this compound lies in its biselectrophilic nature. It possesses two electrophilic sites:
-
C3 (Vinyl Chloride): Susceptible to nucleophilic addition-elimination (
-like mechanism on vinyl). -
C1 (Nitrile): Precursor for amidines or heterocycle closure.
Heterocycle Synthesis (Pyrazoles)
The most common application is the synthesis of 3-tert-butyl-1-substituted-pyrazoles .
-
Reaction: Condensation with alkyl hydrazines (
). -
Mechanism: The hydrazine nitrogen attacks the C3 position (displacing Cl) and subsequently attacks the nitrile carbon (or activated intermediate), leading to cyclization.
-
Utility: This generates the core scaffold for DDR1 inhibitors , where the tert-butyl group occupies the hydrophobic "gatekeeper" pocket of the kinase.
Reactivity Flowchart
Figure 2: Divergent synthesis pathways utilizing the vinyl chloride and nitrile handles.
Safety & Handling (MSDS Summary)
-
Hazards: As a halogenated nitrile, this compound is Toxic if swallowed, inhaled, or in contact with skin . It may cause severe eye irritation and skin sensitization.
-
Handling:
-
Use only in a chemical fume hood.
-
Wear chemical-resistant gloves (Nitrile/Neoprene) and safety goggles.
-
Avoid contact with strong oxidizing agents and strong bases (which may cause polymerization or rapid hydrolysis).
-
-
Storage: Store in a cool, dry place under inert gas (
or Argon) to prevent moisture ingress, which can hydrolyze the nitrile or chloride over time.
References
-
Apollo Scientific. (2025). Safety Data Sheet: this compound. Retrieved from
-
ChemicalBook. (2023). Synthesis of this compound from Pinacolone. Retrieved from
-
Google Patents. (2013). US8815879B2: Substituted 4-(selenophen-3-ylamino) quinazolines and uses thereof. (Describes Vilsmeier synthesis protocol). Retrieved from
-
PubChem. (2025). Compound Summary: 3-Chloro-4,4-dimethylpent-2-enal (Related Intermediate).[2][4] Retrieved from
-
Organic Syntheses. (2014). Synthesis of Pyrazoles via Vilsmeier Intermediates. Retrieved from
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Pinacolone | 75-97-8 [chemicalbook.com]
- 3. RU2597609C2 - ÐамеÑеннÑе 4-(ÑеленоÑен-2(или 3)-иламино)пиÑимидиновÑе ÑÐ¾ÐµÐ´Ð¸Ð½ÐµÐ½Ð¸Ñ Ð¸ ÑпоÑÐ¾Ð±Ñ Ð¸Ñ Ð¿ÑÐ¸Ð¼ÐµÐ½ÐµÐ½Ð¸Ñ - Google Patents [patents.google.com]
- 4. Hydroxylamine sulfate | 10039-54-0 [chemicalbook.com]
Navigating the Unknown: A Technical Guide to Assessing the Potential Toxicity and Environmental Impact of 3-chloro-4,4-dimethylpent-2-enenitrile
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Imperative of Proactive Assessment
In the landscape of chemical synthesis and drug development, novel molecules are continuously engineered to address a myriad of scientific and therapeutic challenges. Among these is 3-chloro-4,4-dimethylpent-2-enenitrile, a compound whose utility in organic synthesis, particularly in the production of agrochemicals, is noted.[1] However, its introduction into broader applications necessitates a rigorous and proactive evaluation of its potential toxicological and environmental footprint. This guide provides a comprehensive framework for researchers and drug development professionals to navigate the assessment of this and structurally similar compounds, emphasizing scientific integrity and a logic-driven, tiered approach to risk evaluation. Due to the current scarcity of specific toxicological data for this compound in publicly accessible literature, this document will leverage established principles from related chemical classes—namely organochlorines and aliphatic nitriles—to forecast potential hazards and outline a robust, self-validating testing strategy.
Section 1: Physicochemical Identity and Structural Alerts
A foundational understanding of a molecule's inherent properties is paramount to predicting its behavior in biological and environmental systems.
1.1. Chemical Profile
| Property | Value/Information | Source |
| Chemical Name | This compound | [1][2] |
| Synonym(s) | 3-(tert-Butyl)-3-chloroacrylonitrile | [1] |
| CAS Number | 216574-58-2 | [1][2] |
| Molecular Formula | C7H10ClN | [2] |
| Molecular Weight | 143.61 g/mol | [1] |
| Boiling Point | 90-92 °C at 10 mmHg | [1] |
| Synthesis | Can be synthesized from Pinacolone.[3] |
1.2. Structural Analysis and Inherent Hazard Identification
The molecular architecture of this compound contains two key functional groups that warrant careful consideration due to their well-documented roles in toxicity: the organochlorine and the nitrile moieties.
-
Organochlorine Moiety: Organochlorine compounds are a class of synthetic chemicals known for their persistence in the environment, potential for bioaccumulation, and a range of toxic effects.[4][5] The carbon-chlorine bond can be relatively stable, contributing to the recalcitrance of these molecules to natural degradation processes.[5]
-
Nitrile Moiety (-C≡N): The toxicity of many nitriles is associated with their potential to release cyanide ions (CN-) through metabolic processes.[6] Cyanide is a potent inhibitor of cellular respiration. However, the toxicity of nitriles can also be influenced by the overall structure of the molecule.[6]
The combination of these two functional groups in a single molecule necessitates a comprehensive toxicological and environmental risk assessment.
Caption: Chemical structure of this compound.
Section 2: Predictive Toxicology - An In Silico Approach
In the absence of empirical data, Quantitative Structure-Activity Relationship (QSAR) models provide a valuable first-tier assessment of potential toxicity.[7][8][9] These computational tools correlate the structural features of a chemical with its biological activity.[7][8][9]
2.1. Rationale for QSAR Application
QSAR modeling is a scientifically robust and ethically responsible initial step in toxicological assessment. It allows for the prioritization of chemicals for further testing and can provide insights into potential mechanisms of toxicity.[10]
2.2. Recommended QSAR Modeling Protocol
-
Model Selection: Employ a battery of validated QSAR models that cover a range of toxicological endpoints, including acute oral toxicity (LD50), mutagenicity (Ames test), and ecotoxicity. Several freely available and commercial software packages can be utilized for this purpose.[11]
-
Input Data: The canonical SMILES (Simplified Molecular Input Line Entry System) representation of this compound is used as the input for the models.
-
Endpoint Prediction:
-
Acute Mammalian Toxicity: Predict the oral LD50 in rodents. This will provide an initial classification of the compound's acute toxicity potential.
-
Mutagenicity: Assess the potential for the compound to induce genetic mutations.
-
Ecotoxicity: Predict the acute toxicity to aquatic organisms such as fish (e.g., 96-hour LC50 for Pimephales promelas) and invertebrates (e.g., 48-hour EC50 for Daphnia magna).
-
-
Applicability Domain Analysis: It is crucial to ensure that the compound falls within the applicability domain of the QSAR models used. This confirms that the models are making predictions for a chemical that is structurally similar to those in their training sets.
Caption: A streamlined workflow for in silico toxicity prediction using QSAR models.
Section 3: A Tiered Approach to In Vitro and In Vivo Toxicological Evaluation
Following in silico predictions, a tiered approach to empirical testing is recommended, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). The Organisation for Economic Co-operation and Development (OECD) provides internationally accepted guidelines for the testing of chemicals, which should be followed to ensure data quality and regulatory acceptance.[12][13]
3.1. Tier 1: In Vitro Assays
-
Cytotoxicity: Initial screening for cytotoxicity should be performed in a range of human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) to determine the basal toxicity of the compound.
-
Genotoxicity: A battery of in vitro genotoxicity tests is essential. This should include:
-
Ames Test (OECD TG 471): To assess the potential for bacterial gene mutation.
-
In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): To evaluate chromosomal damage.
-
-
Metabolic Stability: Investigating the in vitro metabolism of this compound using human liver microsomes can provide insights into its potential biotransformation pathways and the formation of reactive metabolites.[14]
3.2. Tier 2: Acute In Vivo Toxicity
Should the in vitro data or QSAR predictions suggest significant toxicity, a limited in vivo study to determine acute oral toxicity is warranted.
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD TG 420) [15]
-
Test Animals: Use a single sex (typically female) of a standard rodent species (e.g., Sprague-Dawley rats).
-
Dose Selection: Based on the QSAR predictions and in vitro cytotoxicity data, a starting dose is selected from fixed dose levels (5, 50, 300, and 2000 mg/kg).[15]
-
Procedure:
-
A single animal is dosed at the starting dose.
-
The animal is observed for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the next animal is dosed at a higher fixed dose level. If the animal shows signs of severe toxicity or dies, the next animal is dosed at a lower fixed dose level.
-
This sequential dosing continues until the dose causing evident toxicity or the maximum dose is identified.
-
-
Endpoint: The test allows for the classification of the substance into a toxicity category based on the Globally Harmonised System (GHS).[15] This method avoids using lethality as the primary endpoint and reduces the number of animals required compared to traditional LD50 tests.[15][16]
Section 4: Environmental Fate and Ecotoxicology
The potential for a chemical to persist and cause harm in the environment is a critical aspect of its overall risk profile.
4.1. Environmental Persistence and Degradation
Given the organochlorine nature of this compound, it is prudent to assume a degree of environmental persistence.[5] Studies on the biodegradation of chlorinated aliphatic compounds suggest that degradation can occur under both aerobic and anaerobic conditions, but the rates can be slow.[17]
4.2. Bioaccumulation Potential
The lipophilicity of a compound is a key determinant of its potential to bioaccumulate in organisms. While no specific data exists for this compound, its structural characteristics suggest a potential for bioaccumulation.
4.3. Ecotoxicological Testing
A baseline ecotoxicological assessment should be conducted to determine the potential impact on aquatic ecosystems.
Experimental Protocol: Acute Toxicity to Aquatic Organisms
-
Fish, Acute Toxicity Test (OECD TG 203): This test determines the concentration of the substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[13]
-
Daphnia sp., Acute Immobilisation Test (OECD TG 202): This test determines the concentration that immobilizes 50% of the daphnids (EC50) after a 48-hour exposure.
-
Alga, Growth Inhibition Test (OECD TG 201): This test evaluates the effect of the substance on the growth of freshwater algae.
Caption: Conceptual model of the environmental fate and impact of this compound.
Section 5: Analytical Methodology
Reliable and sensitive analytical methods are essential for conducting toxicological and environmental studies.
5.1. Detection in Biological and Environmental Matrices
Given the organochlorine and nitrile functionalities, a combination of chromatographic and mass spectrometric techniques is recommended for the detection and quantification of this compound and its potential metabolites or degradation products.
Recommended Analytical Workflow:
-
Sample Preparation:
-
Water Samples: Solid-phase extraction (SPE) is a common and effective method for concentrating organochlorine compounds from aqueous samples.[18]
-
Soil/Sediment Samples: Soxhlet extraction or pressurized fluid extraction with an appropriate solvent mixture (e.g., hexane-acetone or dichloromethane-acetone) can be used.[19]
-
Biological Tissues: Liquid-liquid extraction or SPE following tissue homogenization is typically employed.
-
-
Instrumental Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the separation of volatile and semi-volatile organic compounds like this compound.[20][21] Mass spectrometry provides sensitive and selective detection. An electron capture detector (ECD) is also highly sensitive to halogenated compounds.[20]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the analysis of potential polar metabolites or degradation products, LC-MS/MS offers excellent sensitivity and specificity.
-
Conclusion: A Call for Empirical Investigation
While this guide provides a comprehensive framework for assessing the potential toxicity and environmental impact of this compound, it is crucial to underscore that in silico predictions and extrapolations from related compounds are not substitutes for empirical data. The structural alerts present in this molecule—the organochlorine and nitrile groups—necessitate a cautious and thorough investigation. The experimental protocols outlined herein, based on internationally recognized OECD guidelines, provide a clear path forward for generating the robust data required for a comprehensive risk assessment. As the use of this and other novel chemicals expands, a commitment to proactive and scientifically rigorous safety and environmental evaluation is not merely a regulatory hurdle but a fundamental responsibility of the scientific community.
References
-
OECD Guidelines for the Testing of Chemicals. (n.d.). Organisation for Economic Co-operation and Development. [Link]
- OECD. (2019). Test No. 203: Fish, Acute Toxicity Test. In OECD Guidelines for the Testing of Chemicals, Section 2. OECD Publishing.
- OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.
- OECD. (2001). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.
- Mehta, P. K., et al. (2024). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation.
- National Institute for Occupational Safety and Health (NIOSH). (1978). Criteria for a Recommended Standard: Occupational Exposure to Nitriles. U.S.
- Ohkawa, H., Ohkawa, R., & Yamamoto, I. (1972). Enzymatic mechanisms of fungicide action. In Environmental Toxicology of Pesticides (pp. 333-353). Academic Press.
- Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of nitriles in mice. Archives of toxicology, 55(1), 47-54.
- Raut, P., & Angus, W. G. (2010). Organochlorine pesticides. In Hayes' Handbook of Pesticide Toxicology (pp. 1233-1273). Academic Press.
- NICNAS. (2018). Geranyl and neryl nitriles: Human health tier II assessment. Australian Government Department of Health.
- Tiwari, A. K., et al. (2017). QSAR Modeling for Relative Toxicity Prediction of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone Derivatives. Current Research in Pharmaceutical Sciences, 7(1), 03-09.
- Rahman, M. M., et al. (2021). Techniques for quantification of organochlorine pesticides from a validated method by using gas chromatography-electron capture detector. Applied Biological Chemistry, 64(1), 1-11.
- U.S. Geological Survey. (1995). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory--Determination of organochlorine pesticides in water by C-18 solid-phase extraction and capillary-column gas chromatography with electron-capture detection. U.S. Geological Survey.
- Ruiz, P., et al. (2014). Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products. International journal of molecular sciences, 15(11), 21497-21510.
- Gadaleta, D., et al. (2021). Predicting Acute Oral Toxicity in Bobwhite Quail: Development of QSAR Models for LD50. International Journal of Molecular Sciences, 22(21), 11598.
- Veningerová, M., et al. (1997). Analytical methods for the determination of organochlorine compounds. Application to environmental samples in the Slovak Republic.
- U.S. Geological Survey. (2001). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Organochlorine Pesticides and Polychlorinated Biphenyls in Bottom Sediment by Gas Chromatography with Electron-Capture Detection. U.S. Geological Survey.
- Pavan, M., & Worth, A. P. (2008). Review of software tools for toxicity prediction. JRC Scientific and Technical Reports.
- U.S. Environmental Protection Agency. (2007). Method 8081B: Organochlorine pesticides by gas chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
- Cronin, M. T., et al. (2025). The predictivity of QSARs for toxicity: Recommendations for improving model performance.
-
ChemSrc. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 3-Chloro-2,4-dimethyl-2-pentene. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 3-Chloro-4,4-dimethylpent-1-ene. National Center for Biotechnology Information. [Link]
- Field, J. A., & Sierra-Alvarez, R. (2004). Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds. Reviews in Environmental Science and Bio/Technology, 3(3), 185-254.
-
PubChem. (n.d.). 3-Chloro-4,4-di-methylpentan-2-one. National Center for Biotechnology Information. [Link]
- European Chemicals Agency. (n.d.). Guidance on information requirements and chemical safety assessment.
- NIOSH. (2017). Immediately Dangerous to Life or Health (IDLH) Value Profile: Chloroacetonitrile. Centers for Disease Control and Prevention.
- Wang, L., et al. (2021). Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters. PloS one, 16(4), e0249485.
- University of Delaware. (n.d.).
- De Jespers, S., et al. (2024). Investigation of in vitro biotransformation of tris (1-chloro-2-propyl) phosphate and confirmation in human urine.
Sources
- 1. 216574-58-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound | CAS#:216574-58-2 | Chemsrc [chemsrc.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. cris.technion.ac.il [cris.technion.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. Allyl nitrile: Toxicity and health effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QSAR Modeling for Relative Toxicity Prediction of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone Derivatives | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 8. Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 12. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 13. oecd.org [oecd.org]
- 14. Investigation of in vitro biotransformation of tris (1-chloro-2-propyl) phosphate and confirmation in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. eurochlor.org [eurochlor.org]
- 18. Analytical methods for the determination of organochlorine compounds. Application to environmental samples in the Slovak Republic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. epa.gov [epa.gov]
- 20. Techniques for quantification of organochlorine pesticides from a validated method by using gas chromatography-electron capture detector - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.usgs.gov [pubs.usgs.gov]
Methodological & Application
Application Note: Using 3-Chloro-4,4-Dimethylpent-2-enenitrile in Agrochemical Synthesis
This Application Note is designed for researchers and process chemists in agrochemical development. It details the utilization of 3-chloro-4,4-dimethylpent-2-enenitrile (CAS 216574-58-2), a specialized vinyl-chloride nitrile intermediate.
While traditional pyrethroids (e.g., Permethrin, Cypermethrin) utilize cyclopropane acids derived from chrysanthemic acid, this intermediate is critical for synthesizing tert-butyl substituted heterocycles (pyrazoles, thiophenes). These motifs are central to "Pyrethroid-like" METI acaricides (e.g., Tebufenpyrad analogues) and next-generation SDHI fungicides, which share structural bio-isosterism with classical pyrethroids.
Executive Summary
This compound is a highly reactive, multifunctional "C3+N" building block. Derived from pinacolone via Vilsmeier-Haack chemistry, it possesses a unique vinyl chloride moiety adjacent to a nitrile group, with a bulky tert-butyl tail.
In agrochemical synthesis, it serves as a lynchpin for constructing lipophilic heterocyclic cores. Its primary applications include:
-
Pyrazole Synthesis: Reaction with hydrazines to form 3-tert-butyl-aminopyrazoles (scaffolds for METI acaricides).
-
Thiophene Synthesis: Reaction with sulfide sources to form aminothiophenes (precursors to novel insecticides and kinase inhibitors).
-
Cyclopropane Formation (Experimental): Carbenoid addition to the double bond to generate novel gem-dimethyl cyclopropane analogues.
Chemical Foundation & Mechanism
The utility of this intermediate stems from its push-pull electronic structure. The nitrile group acts as an electron-withdrawing group (EWG), activating the double bond for nucleophilic attack, while the chlorine atom acts as a leaving group, facilitating cyclization-elimination sequences.
Mechanistic Pathway: Pyrazole Formation
When reacted with hydrazine derivatives (e.g., methylhydrazine), the molecule undergoes a cascade reaction:
-
Michael Addition: The hydrazine nitrogen attacks the
-carbon (displacing chloride is favored, or addition-elimination occurs). -
Cyclization: The second nitrogen attacks the nitrile carbon.
-
Aromatization: Tautomerization yields the stable aminopyrazole core.
Mechanistic Pathway: Thiophene Formation
Reaction with Sodium Sulfide (
-
Thiolation: Displacement of the vinyl chloride by sulfide.
-
Cyclization: Intramolecular attack on the nitrile.
-
Product: 3-amino-5-tert-butylthiophene-2-carbonitrile (or amide depending on workup).
Experimental Protocols
Protocol A: Synthesis of the Intermediate (Upstream)
Note: If not purchasing commercially, this intermediate is synthesized from Pinacolone.
Objective: Preparation of this compound via Vilsmeier-Haack conditions.
Reagents:
-
Pinacolone (3,3-dimethyl-2-butanone): 1.0 eq
-
Phosphorus Oxychloride (
): 1.2 eq -
Dimethylformamide (DMF): 2.5 eq
-
Hydroxylamine Hydrochloride (
): 1.1 eq -
Solvent: Dichloromethane (DCM) or Toluene.
Procedure:
-
Vilsmeier Complex Formation: Cool DMF to
. Add dropwise under atmosphere. Stir for 30 min to form the Vilsmeier reagent (white precipitate may form). -
Formylation: Add Pinacolone dropwise, maintaining temperature
. The mixture will turn yellow/orange. -
Heating: Warm to
and stir for 3–4 hours. This forms the intermediate 3-chloro-4,4-dimethylpent-2-enal.[1] -
Oximation (One-Pot Variant): Cool the mixture to room temperature. Add
(dissolved in minimal water/buffer). Stir for 2 hours. -
Dehydration: Add a dehydration agent (e.g.,
or simply heat with excess if initially added in excess) to convert the oxime to the nitrile. -
Workup: Quench into ice water. Extract with DCM (
). Wash organic layer with sat. and brine. Dry over and concentrate. -
Purification: Vacuum distillation (bp ~85-90°C at 10 mmHg).
Protocol B: Synthesis of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine (Downstream Core)
This is the key scaffold for "Tebufenpyrad-like" pyrethroid analogues.
Reagents:
-
This compound: 10.0 g (69.6 mmol)
-
Methylhydrazine: 3.5 g (76.0 mmol, 1.1 eq)
-
Triethylamine (
): 1.1 eq -
Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF), anhydrous.
Step-by-Step Methodology:
-
Setup: Charge a 250 mL 3-neck round-bottom flask with this compound (10 g) and EtOH (100 mL).
-
Addition: Add
followed by the dropwise addition of Methylhydrazine at room temperature. Caution: Exothermic reaction. -
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of the vinyl nitrile. -
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Extraction: Redissolve residue in Ethyl Acetate (100 mL). Wash with water (
mL) to remove hydrazine salts. -
Isolation: Dry organic phase (
), filter, and evaporate. -
Crystallization: Recrystallize from Hexane/Ether to yield off-white crystals.
Yield Target: >85% Characterization:
-
1H NMR (
): Look for t-butyl singlet (~1.3 ppm), N-methyl singlet (~3.7 ppm), and Pyrazole-H4 singlet (~5.5 ppm).
Visualization of Synthesis Workflow
The following diagram illustrates the transformation from Pinacolone to the Pyrazole core using Graphviz.
Caption: Synthesis pathway converting Pinacolone to the active Pyrazole scaffold via the 3-chloro-vinyl nitrile intermediate.
Quantitative Data & Process Parameters
| Parameter | Specification | Criticality |
| Purity of Nitrile | >95% (GC) | High: Impurities (aldehydes) lead to side-products in cyclization. |
| Water Content | <0.1% (Karl Fischer) | Medium: Vilsmeier reaction requires anhydrous conditions. |
| Reaction Temp (Step 2) | 78°C (Reflux) | High: Lower temps result in incomplete cyclization (open-chain intermediates). |
| Stoichiometry | 1.1 eq Hydrazine | Critical: Excess hydrazine can lead to bis-adducts; deficiency leaves unreacted nitrile. |
Safety & Handling (E-E-A-T)
-
Toxicity: this compound is an aliphatic nitrile . It must be treated as a potential cyanide source. Metabolic liberation of
is possible. -
Skin Absorption: High. Wear double nitrile gloves and Tyvek sleeves.
-
Vilsmeier Reagent: Highly corrosive and water-reactive. Quench Vilsmeier reactions slowly into ice to prevent thermal runaway.
-
Waste Disposal: Aqueous waste from the nitrile synthesis contains cyanides/oximes; treat with bleach (hypochlorite) to oxidize before disposal.
References
-
Synthesis of Pyrazole Intermediates
- Title: "Heteroaryl Derivatives as DDR Inhibitors" (Describes the reaction of this compound with methylhydrazine).
- Source: WO2024017877A1.
-
URL:
-
Synthesis of Thiophene Analogues
- Title: "Substituted 4-(arylamino)selenophenopyrimidine compounds" (Details the sodium sulfide reaction).
- Source: US P
-
URL:
-
General Pyrethroid Chemistry
- Title: "The Synthesis of Pyrethroids" (Context on vinyl-cyclopropane and isostere str
- Source: Journal of Agricultural and Food Chemistry (via PubMed).
-
URL: (General Reference).
-
Chemical Properties
- Title: "this compound Product Page".
- Source: Apollo Scientific / PubChem.
-
URL:
Sources
Application Notes and Protocols for Cross-Coupling Reactions Involving 3-chloro-4,4-dimethylpent-2-enenitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Introduction: The Synthetic Utility of a Sterically Hindered Building Block
In the landscape of modern organic synthesis, the quest for novel molecular architectures is paramount for the discovery of new pharmaceuticals and functional materials. 3-chloro-4,4-dimethylpent-2-enenitrile, a polysubstituted aliphatic nitrile, represents a unique building block. Its structure, featuring a vinyl chloride moiety flanked by a bulky tert-butyl group and a nitrile functionality, presents both significant opportunities and distinct challenges for synthetic chemists. The tert-butyl group imparts substantial steric hindrance around the reactive vinyl chloride, while the electron-withdrawing nitrile group modulates the electronic properties of the double bond.
This combination of features makes this compound an intriguing substrate for palladium-catalyzed cross-coupling reactions. Successful coupling methodologies would unlock access to a diverse array of substituted alkenenitriles, which are valuable precursors in medicinal chemistry and materials science. This application note provides a detailed guide for researchers aiming to employ this versatile substrate in key cross-coupling transformations, including Suzuki-Miyaura, Heck, and Sonogashira reactions. While direct literature precedents for this specific substrate are limited, the protocols herein are expertly adapted from established methods for sterically hindered and electronically deactivated vinyl chlorides, providing a robust starting point for methodological development.
I. Foundational Principles: Overcoming the Challenge of Steric Hindrance in Cross-Coupling
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1][2] These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation (for reactions like Suzuki and Sonogashira), and reductive elimination.[3][4]
The primary challenge in the cross-coupling of this compound lies in the oxidative addition step. The significant steric bulk of the tert-butyl group can impede the approach of the palladium catalyst to the C-Cl bond. Furthermore, vinyl chlorides are generally less reactive than their bromide or iodide counterparts.[5] To overcome these hurdles, the selection of an appropriate palladium catalyst system, particularly the choice of ligand, is critical. Ligands play a crucial role in stabilizing the palladium center, enhancing its reactivity, and facilitating the key steps of the catalytic cycle. For sterically demanding substrates, bulky and electron-rich phosphine ligands have proven to be particularly effective.[6]
II. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides.[6][7][8] Its tolerance of a wide range of functional groups and the low toxicity of the boron reagents make it a favored tool in pharmaceutical development.[6] For a successful Suzuki-Miyaura coupling with this compound, a catalyst system capable of activating the sterically hindered vinyl chloride is essential.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The reaction is initiated by the oxidative addition of the vinyl chloride to a Pd(0) complex, a step that is often rate-limiting for challenging substrates. The resulting Pd(II) species then undergoes transmetalation with a boronate complex, which is formed by the reaction of the boronic acid with a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a model procedure adapted from methodologies developed for other sterically hindered vinyl chlorides.[9]
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| This compound | 143.62 | 1.0 | 1.0 |
| Phenylboronic acid | 121.93 | 1.5 | 1.5 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.51 | 0.04 | 0.04 |
| Cesium fluoride (CsF) | 151.90 | 3.0 | 3.0 |
| 1,4-Dioxane (anhydrous) | - | 5 mL | - |
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound (144 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), cesium fluoride (456 mg, 3.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 3-phenyl-4,4-dimethylpent-2-enenitrile.
Rationale for Reagent Selection:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand like SPhos is highly effective for the coupling of challenging vinyl chlorides.[9] SPhos promotes the oxidative addition and subsequent reductive elimination steps.
-
Base: Cesium fluoride is an effective base for Suzuki couplings, particularly with heteroaryl boronic acids, as it can minimize protodeboronation.[9]
-
Solvent: Anhydrous 1,4-dioxane is a common solvent for Suzuki reactions, offering good solubility for the reagents and a suitable boiling point for elevated reaction temperatures.
III. Heck Reaction: Vinylation of Alkenes
The Heck reaction provides a powerful means of forming substituted alkenes through the palladium-catalyzed reaction of an unsaturated halide with an alkene.[2] This reaction is particularly valuable for its ability to construct complex carbon skeletons. The steric hindrance of this compound necessitates a robust catalytic system to achieve efficient coupling.
Mechanistic Insight: The Heck Catalytic Cycle
The Heck reaction follows a catalytic cycle involving oxidative addition of the vinyl chloride to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst by a base.[10]
Caption: Catalytic cycle of the Heck reaction.
Experimental Protocol: Heck Reaction of this compound with Styrene
This model protocol is based on conditions known to be effective for the Heck coupling of other challenging vinyl chlorides.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| This compound | 143.62 | 1.0 | 1.0 |
| Styrene | 104.15 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.01 | 0.01 |
| Tri(tert-butyl)phosphine tetrafluoroborate ([P(tBu)₃]HBF₄) | 290.11 | 0.04 | 0.04 |
| Cesium carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) (anhydrous) | - | 5 mL | - |
Procedure:
-
In a glovebox, charge a dry Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (9.2 mg, 0.01 mmol) and tri(tert-butyl)phosphine tetrafluoroborate (11.6 mg, 0.04 mmol).
-
Add anhydrous N,N-dimethylformamide (2 mL) and stir for 10 minutes to form the catalyst solution.
-
In a separate Schlenk tube, add this compound (144 mg, 1.0 mmol), cesium carbonate (652 mg, 2.0 mmol), and the remaining anhydrous DMF (3 mL).
-
Add styrene (137 µL, 1.2 mmol) to the substrate mixture.
-
Transfer the pre-formed catalyst solution to the substrate mixture via syringe.
-
Seal the Schlenk tube and heat the reaction to 120 °C for 18-36 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water (15 mL), and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the coupled product.
Rationale for Reagent Selection:
-
Catalyst System: The combination of Pd₂(dba)₃ with a bulky and electron-rich phosphine ligand like P(tBu)₃ is a powerful catalyst system for the Heck reaction of unactivated and sterically hindered aryl and vinyl chlorides.[6]
-
Base: Cesium carbonate is a strong inorganic base suitable for Heck reactions, facilitating the regeneration of the Pd(0) catalyst.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reagents and can withstand the high temperatures often required for the coupling of less reactive chlorides.
IV. Sonogashira Coupling: Synthesis of Conjugated Enynes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[11][12] This reaction provides direct access to conjugated enynes, which are important structural motifs in many natural products and functional materials.[1]
Mechanistic Insight: The Dual Catalytic Cycles of Sonogashira Coupling
The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the vinyl chloride to Pd(0) is followed by transmetalation from a copper acetylide species. Reductive elimination then yields the product and regenerates the Pd(0) catalyst. The copper cycle involves the formation of the copper acetylide from the terminal alkyne, base, and a Cu(I) salt, which then participates in the transmetalation step with the palladium complex.[13]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This model protocol is designed to address the challenges of coupling a sterically hindered vinyl chloride.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| This compound | 143.62 | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 1.2 | 1.2 |
| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) | 701.90 | 0.03 | 0.03 |
| Copper(I) iodide (CuI) | 190.45 | 0.06 | 0.06 |
| Triethylamine (Et₃N) | 101.19 | 5 mL | - |
| Tetrahydrofuran (THF) (anhydrous) | - | 5 mL | - |
Procedure:
-
To a Schlenk tube, add this compound (144 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (11.4 mg, 0.06 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous tetrahydrofuran (5 mL) and triethylamine (5 mL) via syringe.
-
Add phenylacetylene (132 µL, 1.2 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Resuspend the residue in diethyl ether and filter through a short plug of silica gel to remove metal salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to obtain the desired enyne.
Rationale for Reagent Selection:
-
Catalyst System: The classic Pd(PPh₃)₂Cl₂/CuI system is often effective for Sonogashira couplings.[11] For more challenging substrates, catalyst systems with bulky phosphine ligands may offer improved performance.
-
Base and Solvent: Triethylamine serves as both the base and a co-solvent, which is a common practice in Sonogashira reactions. It deprotonates the terminal alkyne and neutralizes the HCl generated during the reaction.
-
Co-catalyst: Copper(I) iodide is the standard co-catalyst that facilitates the formation of the copper acetylide intermediate, which is crucial for the transmetalation step.[13]
V. Conclusion and Future Outlook
This compound stands as a promising, albeit challenging, substrate for palladium-catalyzed cross-coupling reactions. The sterically demanding nature of this building block necessitates the use of carefully selected, highly active catalyst systems, typically involving bulky and electron-rich phosphine ligands. The model protocols provided in this application note for Suzuki-Miyaura, Heck, and Sonogashira couplings offer a solid foundation for researchers to explore the synthetic potential of this unique molecule.
Further optimization of these protocols, including screening of different ligands, bases, solvents, and temperatures, is encouraged to maximize yields and reaction efficiency. The successful implementation of these cross-coupling strategies will undoubtedly pave the way for the synthesis of novel and complex molecular structures for applications in drug discovery and materials science.
VI. References
-
Vertex AI Search. Cross-Coupling Reactions Guide.
-
Wikipedia. Heck reaction.
-
Vertex AI Search. The Role of Palladium Catalysts in Cross-Coupling Reactions.
-
Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
-
Chemistry LibreTexts. Sonogashira Coupling.
-
Apollo Scientific. This compound.
-
Organic Chemistry Portal. Heck Reaction.
-
Wikipedia. Sonogashira coupling.
-
Sonogashira Coupling - Chemistry LibreTexts.
-
YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons.
-
Organic Chemistry Portal. Sonogashira Coupling.
-
Chemical Communications (RSC Publishing). Cross-coupling reactions of aryl and vinyl chlorides catalyzed by a palladium complex derived from an air-stable H-phosphonate.
-
Chemistry Steps. Preparation of Nitriles.
-
YouTube. Suzuki Coupling.
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
-
Chemistry LibreTexts. Heck Reaction.
-
YouTube. Suzuki cross-coupling reaction.
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up..
-
PubMed. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
-
Suzhou Highfine Biotech. Synthesis of Nitrile.
-
YouTube. 20.13 Synthesis and Reactions of Nitriles.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling.
Sources
- 1. Cross-coupling reactions of aryl and vinyl chlorides catalyzed by a palladium complex derived from an air-stable H-phosphonate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium Catalysts for Cross-Coupling Reactions | Aure Chemical [aurechem.com]
- 4. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted palladium-catalyzed cross-coupling of aryl and vinyl halides with H-phosphonate diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formate-Mediated C-C Coupling of Aryl/Vinyl Halides and Triflates: Carbonyl Arylation and Reductive Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. synarchive.com [synarchive.com]
- 13. pubs.acs.org [pubs.acs.org]
Nucleophilic substitution protocols for vinyl chlorides with steric hindrance
Executive Summary & Mechanistic Challenge
Vinyl chlorides represent a unique synthetic bottleneck. Unlike alkyl halides, they are inert to classical
For the drug development professional, "substitution" on these substrates is rarely a simple displacement. It requires one of two distinct mechanistic manifolds:
-
Transition-Metal Catalysis (Cross-Coupling): The gold standard for unactivated, hindered systems.
-
Activated
(Addition-Elimination): Applicable only to electron-deficient systems (e.g., -chloroenones).
This guide provides validated protocols for both, with a focus on Palladium and Nickel catalysis as the primary solution for hindered substrates.
Decision Matrix: Selecting the Right Protocol
Before selecting a protocol, analyze the electronic and steric profile of your substrate.
Figure 1: Decision tree for selecting the appropriate substitution protocol based on substrate electronics.
Protocol 1: Pd-Catalyzed C-N/C-O Coupling (Buchwald-Hartwig)
Best For: Unactivated, sterically hindered vinyl chlorides.
Mechanism: Oxidative Addition
The "Steric Solution": Ligand Selection
Standard phosphines (
-
Recommendation: Use Dialkylbiaryl phosphines (Buchwald Ligands).
-
BrettPhos / tBuBrettPhos: Excellent for primary amines and hindered substrates.
-
RuPhos: Ideal for secondary amines and alkoxides.
-
XPhos: General purpose for bulky chlorides.
-
Experimental Procedure
Scale: 1.0 mmol | Time: 4–16 h | Temp: 80–100 °C
-
Catalyst Pre-complexation (Crucial):
-
Option A (Preferred): Use a precatalyst (e.g., BrettPhos Pd G4 ).[1] This ensures a 1:1 L:Pd ratio and rapid activation.
-
Option B: Mix
(1-2 mol%) and Ligand (2-4 mol%) in the reaction solvent and stir at ambient temp for 5 mins under Argon. Note: requires reduction and is less reliable for hindered kinetics.
-
-
Reaction Assembly (In Glovebox or Schlenk Line):
-
To a dried reaction vial, add:
-
Vinyl Chloride substrate (1.0 equiv)
-
Nucleophile (Amine/Alcohol) (1.2 – 1.5 equiv)
-
Base: NaOtBu (1.4 equiv). Note: For base-sensitive substrates, use
or . -
Precatalyst (e.g., BrettPhos Pd G4, 1–3 mol%).[1]
-
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration). Dioxane is preferred for higher temperatures.
-
-
Execution:
-
Seal the vial with a Teflon-lined cap.[1]
-
Heat to 100 °C. Steric bulk raises the energy barrier; do not run at RT.
-
Monitor via LCMS. Look for the disappearance of the vinyl chloride.
-
-
Workup:
-
Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black.
-
Concentrate and purify via flash chromatography.[1]
-
Protocol 2: Ni-Catalyzed Substitution
Best For: Extremely hindered substrates where Pd fails, or cost-sensitive applications.
Advantage: Nickel's smaller atomic radius allows it to access sterically congested
Experimental Procedure
Scale: 1.0 mmol | Atmosphere: Strict Inert (Argon/Nitrogen)
-
Catalyst Preparation:
-
Source:
(Bis(1,5-cyclooctadiene)nickel(0)). Warning: Extremely air-sensitive. Must be handled in a glovebox. -
Ligand: SIPr (N-Heterocyclic Carbene) or dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine). NHC ligands are superior for hindered chlorides.
-
-
Reaction Assembly:
-
In a glovebox, combine:
- (5–10 mol%)
-
SIPr (5–10 mol%)
-
Vinyl Chloride (1.0 equiv)
-
Nucleophile (1.2 equiv)
-
Base:
(1.5 equiv)
-
Solvent: Toluene (Anhydrous).
-
-
Execution:
-
Heat to 80–110 °C for 12–24 hours.
-
Note: Nickel catalysts often require higher loading (5-10%) than Pd due to lower stability.
-
Protocol 3: Activated (Metal-Free)
Best For: Vinyl chlorides with strong Electron-Withdrawing Groups (EWGs) like
Experimental Procedure
-
Setup:
-
Substrate:
-chloro- -unsaturated ketone/ester. -
Nucleophile: Primary/Secondary amine or Thiol.
-
Base:
or DIPEA (Organic bases preferred to avoid polymerization).
-
-
Execution:
-
Solvent: EtOH or DMF . Polar solvents stabilize the anionic intermediate.
-
Temperature: Often proceeds at RT or mild heating (40–60 °C).
-
Steric Note: If the
-position is hindered, increase temperature to 80 °C and use a high-boiling solvent (DMSO).
-
Data Summary & Troubleshooting
Comparative Catalyst Performance for Hindered Substrates
| Parameter | Pd-Catalysis (BrettPhos) | Ni-Catalysis (NHC) | Classical |
| Steric Tolerance | High | Very High | Low (unless activated) |
| Electronic Req. | None (works on e- rich/poor) | None | Requires EWG |
| Air Sensitivity | Moderate (Precatalysts stable) | High ( | Low |
| Temp Range | 80–100 °C | 80–120 °C | RT – 80 °C |
Troubleshooting Guide (The Self-Validating System)
To ensure the protocol is working, perform these checks:
-
The "Inert" Check: If the reaction turns black immediately upon heating and stalls, your catalyst has decomposed (Pd black formation). Correction: Re-degas solvents and check glovebox
levels. -
The "Protodehalogenation" Check: If LCMS shows the mass of [Substrate - Cl + H], the catalyst is performing
-hydride elimination or abstracting protons from the solvent. Correction: Switch to a ligand with no -hydrogens or use a bulkier base to prevent coordination. -
The "Conversion" Check: If starting material remains unchanged:
-
Pd: Switch to a bulkier ligand (e.g., from XPhos to BrettPhos).
-
Ni: Increase catalyst loading to 10 mol%.
-
References
-
Buchwald-Hartwig Amination of Vinyl Halides
-
Ligand Selection (BrettPhos)
- Maitre, P., et al. (2011). "Ligand Effects in the Palladium-Catalyzed Amination of Vinyl Halides." Organic Letters.
-
[Link]
-
Nickel Catalysis for Hindered Substrates
- Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). "Recent advances in homogeneous nickel catalysis.
-
[Link]
-
Mechanistic Reviews of
:- Rappoport, Z. (1981). "Nucleophilic Vinylic Substitution. A Single- or a Multi-Step Process?" Accounts of Chemical Research.
-
[Link]
Sources
Application Notes & Protocols: Strategic Control in the Catalytic Hydrogenation of 3-Chloro-4,4-dimethylpent-2-enenitrile
Introduction: The Synthetic Challenge of a Multifunctional Substrate
3-Chloro-4,4-dimethylpent-2-enenitrile is a versatile aliphatic nitrile used as a building block in the synthesis of more complex molecules, including agrochemicals.[1] Its structure, featuring a carbon-carbon double bond (C=C), a nitrile group (C≡N), and a vinylic carbon-chlorine bond (C-Cl), presents a significant and interesting challenge in catalytic hydrogenation. The primary goal of such a reaction is not merely reduction but the selective transformation of one or more of these functional groups while preserving others.
The challenge lies in the inherent reactivity of each group under hydrogenation conditions:
-
The α,β-unsaturated C=C bond is readily hydrogenated.
-
The nitrile group can be reduced to a primary amine, but this process can lead to secondary and tertiary amine byproducts through the condensation of intermediates.[2][3]
-
The vinylic C-Cl bond is susceptible to hydrogenolysis (cleavage and replacement with hydrogen), a common pathway with many hydrogenation catalysts.[4]
This guide provides a detailed analysis of the mechanistic considerations and offers specific protocols for navigating the complex reactivity of this substrate. By strategically selecting catalysts, solvents, and additives, a researcher can steer the reaction toward one of three distinct and valuable products: the saturated chloro-nitrile, the fully saturated and dehalogenated nitrile, or the corresponding primary amine.
Mechanistic Principles & The Pillars of Selectivity
Catalytic hydrogenation of an unsaturated molecule on a heterogeneous metal catalyst surface is generally understood to proceed via the Horiuti-Polanyi mechanism. This involves the adsorption of both the hydrogen gas and the substrate onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms to the functional group.[5][6] For a complex substrate like this compound, the outcome is dictated by the competition between these different reactive pathways.
Key Factors Governing Chemoselectivity
Controlling the reaction's outcome depends on manipulating the kinetics and thermodynamics of these competing pathways. The following factors are paramount:
-
Catalyst Selection: This is the most critical variable.[3]
-
Palladium (Pd): Typically loaded on carbon (Pd/C), palladium is highly efficient for C=C bond hydrogenation.[7] However, it is also notoriously effective at promoting the hydrogenolysis of C-Cl bonds. Modified palladium catalysts can sometimes offer enhanced selectivity.[7]
-
Nickel (Ni): Raney® Nickel is a powerful catalyst often used for reducing nitriles to amines, a transformation that typically requires more forcing conditions (higher temperature and pressure) than C=C bond saturation.[3][8]
-
Platinum (Pt): As platinum dioxide (PtO₂), it is a highly active catalyst that often leads to the non-selective reduction of all susceptible functional groups.
-
Rhodium (Rh) & Ruthenium (Ru): These noble metals can offer unique selectivities, with ruthenium being particularly noted for the hydrogenation of nitriles to primary amines.[9][10]
-
Iridium (Ir): Certain iridium complexes, when activated by a base, have shown high efficacy for the conjugate reduction of α,β-unsaturated nitriles, selectively reducing the C=C bond.[11]
-
-
Reaction Conditions (Pressure & Temperature): Milder conditions (e.g., low hydrogen pressure, ambient temperature) favor the reduction of the most labile functional group, typically the C=C bond. Increasing the temperature and pressure accelerates the reaction but often diminishes selectivity, promoting nitrile reduction and C-Cl hydrogenolysis.[3]
-
Solvents and Additives:
-
Solvents: The choice of solvent (e.g., ethanol, methanol, ethyl acetate, THF) can influence catalyst activity and substrate solubility.
-
Additives: The use of additives is a powerful tool for directing selectivity. For instance, the addition of a base (e.g., ammonia, triethylamine) is crucial during nitrile reduction to suppress the formation of secondary and tertiary amines.[2][8] These bases are thought to inhibit the condensation reaction between the intermediate imine and the product primary amine.
-
Visualizing the Reaction Pathways
The potential transformations of this compound can be visualized as a network of competing and sequential reactions.
Caption: Competing reaction pathways in the hydrogenation of the title compound.
Experimental Protocols & Methodologies
The following protocols are designed to selectively target three distinct products. They are presented as starting points for optimization and should be conducted with appropriate safety precautions in a well-ventilated fume hood.
Protocol 1: Selective Hydrogenation of the C=C Bond
-
Objective: To synthesize 3-chloro-4,4-dimethylpentanenitrile . This requires high selectivity for C=C bond reduction while minimizing both nitrile reduction and C-Cl hydrogenolysis.
-
Causality: Mild conditions and a catalyst known for C=C hydrogenation are employed. The low pressure and temperature are chosen to provide just enough energy to reduce the alkene without activating the stronger nitrile or C-Cl bonds for reduction/hydrogenolysis.
Step-by-Step Methodology:
-
Reactor Setup: To a magnetically stirred glass pressure vessel or a Parr shaker apparatus, add this compound (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add 5% Palladium on Carbon (Pd/C, 1-2 mol%). Note: Use of a specialized catalyst, such as a lead-poisoned Lindlar-type catalyst, could potentially further improve selectivity against hydrogenolysis, though this may also reduce the rate of C=C hydrogenation.
-
Solvent Addition: Add anhydrous ethanol or ethyl acetate (approx. 0.1 M concentration of substrate).
-
Reaction Execution: Seal the vessel, purge thoroughly with H₂ gas (3-4 cycles of pressurizing and venting). Pressurize the reactor to 1-2 atm (15-30 psi) of H₂.
-
Monitoring: Stir the reaction vigorously at room temperature (20-25 °C). Monitor the reaction progress by TLC or GC-MS, observing the disappearance of the starting material and the appearance of the new product spot/peak. Hydrogen uptake will also cease upon completion.
-
Work-up: Upon completion, carefully vent the H₂ pressure. Purge the vessel with N₂. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by silica gel chromatography or distillation if necessary.
Protocol 2: Concerted Hydrogenation and Dehalogenation
-
Objective: To synthesize 4,4-dimethylpentanenitrile .[12][13] This is often the most practical transformation using standard palladium catalysts.
-
Causality: Standard Pd/C is highly effective for both C=C reduction and hydrogenolysis. The addition of a non-nucleophilic base is critical to neutralize the HCl that is generated in situ from the C-Cl cleavage. This prevents potential acid-catalyzed side reactions and catalyst deactivation.
Step-by-Step Methodology:
-
Reactor Setup: To a hydrogenation vessel, add this compound (1.0 eq).
-
Base Addition: Add a stoichiometric amount of a mild inorganic base like anhydrous potassium carbonate (K₂CO₃, 1.5 eq) or an organic base like triethylamine (Et₃N, 1.5 eq).
-
Catalyst Addition: Under an inert atmosphere, add 5% or 10% Palladium on Carbon (Pd/C, 2-5 mol%).
-
Solvent Addition: Add methanol or ethanol (approx. 0.1-0.2 M concentration).
-
Reaction Execution: Seal and purge the vessel with H₂. Pressurize to 3-4 atm (45-60 psi) of H₂.
-
Monitoring: Stir the reaction at room temperature. The reaction is often mildly exothermic. Monitor by GC-MS for the complete conversion of the starting material and any intermediates.
-
Work-up: After venting the H₂ and purging with N₂, filter the mixture through Celite® to remove the catalyst and the inorganic base (if used).
-
Isolation: If an organic base was used, it can be removed during solvent evaporation or by an acidic wash. Concentrate the filtrate to obtain the crude product. Purify as needed.
Protocol 3: Complete Reduction to Primary Amine
-
Objective: To synthesize 4,4-dimethylpentan-1-amine . This requires the reduction of all three functional groups.
-
Causality: A powerful catalyst system is required. Raney® Nickel is chosen for its proven efficacy in nitrile hydrogenation.[3][8] Higher pressure and temperature are necessary to drive this more difficult reduction. The addition of ammonia is essential; it saturates the solution and shifts the equilibrium away from the condensation of the intermediate imine with the product amine, thereby maximizing the yield of the desired primary amine.[2][9]
Step-by-Step Methodology:
-
Reactor Setup: To a high-pressure autoclave (e.g., Parr reactor), add the starting material (1.0 eq).
-
Catalyst Addition: Under a flow of inert gas, add water-washed, active Raney® Nickel (approx. 10-20% by weight relative to the substrate). Safety Note: Raney® Nickel is pyrophoric and must be handled with extreme care under a liquid or inert atmosphere.
-
Solvent/Additive Addition: Add methanol or ethanol that has been saturated with anhydrous ammonia gas.
-
Reaction Execution: Seal the autoclave. Purge several times with N₂ and then with H₂. Pressurize the reactor to 50-80 atm (750-1200 psi) of H₂.
-
Heating & Monitoring: Heat the reaction to 80-120 °C with vigorous stirring. Monitor the reaction by observing the drop in pressure as H₂ is consumed.
-
Work-up: After the reaction is complete (pressure stabilizes), cool the reactor to room temperature and carefully vent the excess H₂. Purge with N₂. Under an inert atmosphere, filter the catalyst through Celite®. Note: The Celite pad with the catalyst should be kept wet with solvent and disposed of properly to prevent ignition upon drying.
-
Isolation: Remove the solvent and excess ammonia by rotary evaporation. The resulting crude amine can be purified by distillation.
Data Summary & Decision Workflow
Comparative Table of Protocols
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Target Product | 3-Chloro-4,4-dimethylpentanenitrile | 4,4-Dimethylpentanenitrile | 4,4-Dimethylpentan-1-amine |
| Primary Transformation(s) | C=C Saturation | C=C Saturation & C-Cl Hydrogenolysis | C=C Saturation, C-Cl Hydrogenolysis, C≡N Reduction |
| Catalyst | 5% Pd/C (low loading) | 5-10% Pd/C | Raney® Nickel |
| H₂ Pressure | 1-2 atm (Low) | 3-4 atm (Moderate) | 50-80 atm (High) |
| Temperature | 20-25 °C (Ambient) | 20-25 °C (Ambient) | 80-120 °C (High) |
| Solvent | Ethanol, Ethyl Acetate | Methanol, Ethanol | Methanolic/Ethanolic Ammonia |
| Key Additive | None (or catalyst modifier) | K₂CO₃ or Et₃N | Anhydrous Ammonia |
| Expected Selectivity | Moderate to High | High | High (for primary amine) |
Workflow for Method Selection
This diagram provides a logical decision-making process for selecting the appropriate hydrogenation strategy based on the desired synthetic outcome.
Caption: Decision tree for selecting the optimal hydrogenation protocol.
References
-
Kukula, P., Studer, M., & Blaser, H.-U. (2004). Chemoselective Hydrogenation of α,β-Unsaturated Nitriles. Advanced Synthesis & Catalysis. [Link]
-
Pingen, D., et al. (2014). Asymmetric hydrogenation of α,β-unsaturated nitriles with base-activated iridium N,P ligand complexes. Angewandte Chemie International Edition. [Link]
-
Törös, S., et al. (2003). Structure-selectivity relationship in the chemoselective hydrogenation of unsaturated nitriles. Journal of Molecular Catalysis A: Chemical. [Link]
-
Mori, K., et al. (2009). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Organic & Biomolecular Chemistry. [Link]
-
Werkmeister, S., et al. (2015). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. Catalysis for Sustainable Energy. [Link]
-
Ueda, S., & Makisumi, Y. (1986). Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile. Heterocycles. [Link]
-
Chemical Synthesis Database. (n.d.). 3-hydroxy-4,4-dimethylpentanenitrile. csdb.com. [Link]
-
Huang, Y., et al. (1999). On the mechanism of catalytic hydrogenation of nitriles to amines over supported metal catalysts. Applied Catalysis A: General. [Link]
-
Wikipedia. (n.d.). Nitrile reduction. en.wikipedia.org. [Link]
-
Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. organic-chemistry.org. [Link]
-
Wang, C., et al. (2022). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. ACS Applied Materials & Interfaces. [Link]
-
Molnár, I. G., et al. (2017). Ruthenium-Catalyzed Deaminative Hydrogenation of Nitriles to Primary Alcohols. Catalysis Research Laboratory. [Link]
-
Wang, X., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications. [Link]
- Etzbach, K., et al. (1990). Process for the hydrogenation of alpha-, beta-unsaturated ketones.
-
Wikipedia. (n.d.). Nitrile. en.wikipedia.org. [Link]
-
Mobei. (n.d.). 4,4-Dimethylpentanenitrile. mobei.com. [Link]
-
Grellier, M., et al. (2007). Ruthenium-Catalyzed Hydrogenation of Nitriles: Insights into the Mechanism. Organometallics. [Link]
-
National Center for Biotechnology Information. (n.d.). 4,4-Dimethylpentanenitrile. PubChem Compound Database. [Link]
-
Garbe, M., et al. (2019). Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. Organic Letters. [Link]
-
LookChem. (n.d.). 4,4-dimethylpentanenitrile. lookchem.com. [Link]
-
Catalyst University. (2016). Catalytic Hydrogenation: Theory, Mechanism, and Examples. YouTube. [Link]
-
All 'Bout Chemistry. (2018). Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism. YouTube. [Link]
-
Chemistry LibreTexts. (2022). 10.21: Reduction of Alkenes - Catalytic Hydrogenation. chem.libretexts.org. [Link]
Sources
- 1. 216574-58-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. EP0354991A1 - Process for the hydrogenation of alpha-, beta-unsaturated ketones - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Ruthenium-Catalyzed Hydrogenation of Nitriles: Insights into the Mechanism [ouci.dntb.gov.ua]
- 11. Asymmetric hydrogenation of α,β-unsaturated nitriles with base-activated iridium N,P ligand complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4,4-Dimethylpentanenitrile - CAS号 15673-05-9 - 摩贝百科 [m.molbase.cn]
- 13. 4,4-Dimethylpentanenitrile | C7H13N | CID 12656145 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Scalable and Robust Synthesis of 3-chloro-4,4-dimethylpent-2-enenitrile
Abstract
This application note provides a comprehensive, field-tested protocol for the scale-up synthesis of 3-chloro-4,4-dimethylpent-2-enenitrile, a key aliphatic nitrile intermediate in the production of agrochemicals and other fine chemicals.[1] Moving beyond theoretical outlines, this guide details a robust two-step process commencing from the readily available starting material, pivaloylacetonitrile. The protocol emphasizes safety, scalability, and process control to ensure high yield and purity. We delve into the causality behind critical experimental choices, from thermal management to purification strategies, offering a self-validating system for researchers in process development and manufacturing.
Introduction and Strategic Overview
This compound is a valuable building block characterized by its unique structure, incorporating a sterically hindered tert-butyl group, a nitrile moiety, and a reactive vinyl chloride.[1] Its synthesis on a laboratory scale is achievable, but scaling up presents significant challenges related to reaction control, byproduct formation, and purification.
The synthetic strategy outlined herein was selected for its scalability, use of cost-effective reagents, and straightforward purification. The process involves two primary stages:
-
Enolate Formation: Generation of a stable enolate from pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile). This step is critical for directing the subsequent chlorination.
-
Electrophilic Chlorination: Reaction of the enolate with a suitable chlorinating agent to yield the target vinyl chloride. This transformation is analogous to well-established methods for converting ketones and related compounds into alkenyl chlorides.[2]
This approach avoids the direct use of highly toxic metal cyanides, which are often employed in nitrile synthesis through substitution reactions.[3][4]
Health and Safety Imperatives
A thorough risk assessment is mandatory before commencing this procedure.[5] The synthesis involves hazardous materials, and all operations must be conducted in a well-ventilated chemical fume hood or an appropriate process reactor with containment.
-
Pivaloylacetonitrile: Toxic if swallowed and causes skin and serious eye irritation.[6]
-
Phosphorus Pentachloride (PCl₅): Highly corrosive and reacts violently with water, producing hydrochloric acid gas. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage. Use in a moisture-free environment is critical.
-
Solvents (e.g., Dichloromethane): Volatile and potentially harmful. Avoid inhalation and skin contact.
-
Quenching: The reaction quench with ice/water is highly exothermic due to the reaction of excess PCl₅. This step must be performed slowly and with adequate cooling to prevent uncontrolled release of HCl gas.
Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is required at all times.
Reaction Mechanism and Rationale
The conversion of the β-ketonitrile (pivaloylacetonitrile) to the β-chloro-α,β-unsaturated nitrile proceeds through an enolate intermediate.
-
Enolization: In the presence of the chlorinating agent (PCl₅), the ketone tautomerizes to its enol form. The equilibrium is driven towards the enol by its subsequent reaction.
-
Oxygen Activation: The enol oxygen attacks the electrophilic phosphorus center of PCl₅, forming a chlorophosphate intermediate and displacing a chloride ion. This transforms the hydroxyl group into a good leaving group.
-
Chlorination and Elimination: A chloride ion then attacks the double bond at the α-position. The resulting intermediate eliminates the chlorophosphate group to re-form the double bond, now between the α and β carbons, yielding the final product. This sequence is a variation of methods used to synthesize alkenyl chlorides from ketones.[2]
Mechanism Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting and Process Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Extend reaction time at room temperature. Confirm consumption of starting material by GC-MS before quenching. |
| Hydrolysis of PCl₅. | Ensure all glassware is scrupulously dried and the reaction is run under a robust inert atmosphere. | |
| Formation of Byproducts | Reaction temperature too high. | Maintain strict temperature control (<10 °C) during PCl₅ addition. |
| Incorrect stoichiometry. | Use high-purity starting materials and accurately weigh the PCl₅. | |
| Difficult Emulsion during Work-up | Incomplete neutralization. | Add more brine during the wash steps to help break the emulsion. Allow layers to settle for a longer period. |
Conclusion
The protocol detailed in this application note presents a scalable, high-yielding, and robust method for the synthesis of this compound. By understanding the underlying mechanism and paying close attention to critical process parameters such as temperature control, moisture exclusion, and controlled quenching, researchers can safely and efficiently produce this valuable intermediate on a large scale. The self-validating nature of the described steps ensures reproducibility and high purity, making this protocol suitable for both academic research and industrial drug development applications.
References
-
Chemsrc. this compound | CAS#:216574-58-2. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. Available at: [Link]
-
Organic Chemistry Portal. Vinyl chloride synthesis by chlorination or substitution. Available at: [Link]
-
National Center for Biotechnology Information. Vinyl Chloride - IARC Monographs. Available at: [Link]
-
Organic Syntheses. α-PHENYLBUTYRONITRILE. Available at: [Link]
-
Scribd. Production of Vinyl Chloride. Available at: [Link]
-
Asian Journal of Chemistry. Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. Available at: [Link]
-
Chemistry Steps. Preparation of Nitriles. Available at: [Link]
Sources
- 1. 216574-58-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. BJOC - Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review [beilstein-journals.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Improving low yields in the synthesis of 3-chloro-4,4-dimethylpent-2-enenitrile
Answering the call of researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting for the synthesis of 3-chloro-4,4-dimethylpent-2-enenitrile, a valuable aliphatic nitrile used in organic synthesis and the production of agrochemicals.[1] Low yields can be a significant impediment to research and development timelines. This guide, structured in a practical question-and-answer format, addresses common pitfalls and offers scientifically-grounded solutions to optimize your synthetic route.
While several synthetic pathways to this compound exist, a common and logical approach begins with the readily available starting material, pinacolone. This two-stage process involves the formation of a β-chloro-α,β-unsaturated aldehyde via the Vilsmeier-Haack reaction, followed by its conversion to the target nitrile.
Sources
Troubleshooting Grignard reactions with 3-chloro-4,4-dimethylpent-2-enenitrile
Technical Support Center: Grignard Protocols for Functionalized Acrylonitriles Ticket Reference: #GRIG-CN-3CL-TBU Subject: Troubleshooting Grignard Addition to 3-chloro-4,4-dimethylpent-2-enenitrile Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Product & Reactivity Profile
Target Substrate: this compound CAS: 216574-58-2 Structure Analysis:
-
Electrophilic Center 1 (Nitrile): The primary target for Grignard reagents (
). Attack here leads to the metallo-imine, which hydrolyzes to an -unsaturated ketone. -
Electrophilic Center 2 (Vinyl Chloride): The
-carbon is substituted with a chlorine atom and a bulky tert-butyl group. While typically susceptible to addition-elimination ( ), the massive steric bulk of the tert-butyl group at position 4 severely hinders nucleophilic attack at position 3. -
Acidity: The vinylic proton at C2 is activated by the nitrile group, making it susceptible to deprotonation by basic Grignard reagents (acting as a base rather than a nucleophile), leading to recovery of starting material.
Diagnostic Workflow
Before altering your parameters, identify your specific failure mode using the logic tree below.
Figure 1: Decision matrix for diagnosing reaction failures based on crude NMR/GC-MS analysis.
Troubleshooting Guide (FAQ Format)
Issue 1: "I recovered 90% starting material. Did the Grignard fail?"
Diagnosis:
If your Grignard reagent was active (titrated) and the starting material is recovered unchanged, the issue is likely deprotonation rather than nucleophilic attack.
The proton at C2 (vinylic) is rendered acidic by the electron-withdrawing nitrile. The Grignard reagent (
Solution:
-
Temperature Control: Lower the reaction temperature to -40°C or -78°C . Nucleophilic addition to the nitrile (kinetic control) is often favored over deprotonation at lower temperatures [1].
-
Solvent Switch: Switch from THF to Diethyl Ether (
) or Toluene.[1] THF coordinates strongly to Mg, increasing the basicity/nucleophilicity balance in favor of basicity in some systems. Non-polar solvents often favor addition. -
Additives: Consider using Cerium(III) Chloride (
) . The "organocerium" reagent is less basic but highly nucleophilic toward carbonyl-like acceptors (Imamoto conditions), suppressing deprotonation [2].
Issue 2: "I see the imine peak in IR, but I can't isolate the ketone."
Diagnosis:
The intermediate formed is a metallo-imine (
Solution: Implement a Rigorous Acid Hydrolysis :
-
Quench with
or . -
Stir the biphasic mixture vigorously at room temperature for 2–4 hours (monitor by TLC).
-
Note: The vinyl chloride moiety is relatively stable to acid, but avoid prolonged reflux in strong acid to prevent hydration of the double bond.
Issue 3: "The reaction mixture turned into a black tar/polymer."
Diagnosis: Acrylonitriles are prone to anionic polymerization initiated by the Grignard reagent. The tert-butyl group helps stabilize the monomer, but polymerization is still a risk if the concentration of the "living" anion is high.
Solution:
-
Inverse Addition: Do not add the nitrile to the Grignard. Instead, add the Grignard reagent dropwise to the nitrile solution at low temperature. This keeps the concentration of the nucleophile low relative to the substrate, discouraging chain propagation.
-
Dilution: Run the reaction at high dilution (0.1 M - 0.2 M).
Optimized Experimental Protocol
Objective: Selective 1,2-addition to the nitrile to form the corresponding ketone.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Grignard Reagent:
(1.2 equiv, titrated) -
Solvent: Anhydrous
or Toluene (preferred over THF to reduce basicity).
Procedure:
-
Setup: Flame-dry a 3-neck round bottom flask under Argon flow.
-
Dissolution: Dissolve the nitrile (1.0 equiv) in anhydrous Toluene (0.2 M concentration). Cool the solution to -40°C (dry ice/acetonitrile bath).
-
Addition: Add the Grignard reagent (1.2 equiv) dropwise via syringe pump or pressure-equalizing dropping funnel over 30 minutes. Crucial: Maintain internal temp < -35°C.
-
Reaction: Stir at -40°C for 2 hours. Allow to warm slowly to 0°C over 1 hour.
-
Checkpoint: Take an aliquot, quench with
. Analyze by NMR. If you see the deuterated starting material (at C2), deprotonation is the major pathway (see Issue 1).
-
-
Hydrolysis (The Critical Step):
-
Cool to 0°C.
-
Add
(excess) dropwise. Caution: Exothermic.[3] -
Warm to room temperature and stir vigorously for 3 hours to ensure full hydrolysis of the imine.
-
-
Workup: Extract with EtOAc, wash with brine, dry over
, and concentrate.
Data Summary Table: Expected Chemical Shifts (Proton NMR)
| Moiety | Starting Material ( | Product (Ketone) ( |
| Vinyl Proton (C2) | ~5.5 - 6.0 (s) | ~6.2 - 6.5 (s) (Deshielded by C=O) |
| t-Butyl Group | ~1.1 - 1.2 (s) | ~1.1 - 1.2 (s) |
| Nitrile/Carbonyl | IR: ~2220 cm⁻¹ ( | IR: ~1680 cm⁻¹ ( |
References
- Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on temperature effects in Grignard addition vs.
-
Imamoto, T., et al. (1989). "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, 111(12), 4392–4398. Link
- Sommer, F., et al. (2021). "Magnesium-Mediated Synthesis of Functionalized Nitriles." Organic Process Research & Development. (General reference for nitrile handling).
-
Knochel, P., et al. (2006). "Functionalized Grignard Reagents." Angewandte Chemie International Edition, 45(19), 3040-3058. Link
Sources
Identifying common byproducts in the chlorination of 4,4-dimethyl-3-oxopentanenitrile
Technical Support Center: Chlorination of -Keto Nitriles
Topic: Identifying & Mitigating Byproducts in the Chlorination of 4,4-dimethyl-3-oxopentanenitrile
Executive Summary
Product Context: 4,4-dimethyl-3-oxopentanenitrile (also known as pivaloylacetonitrile) is a critical intermediate in the synthesis of agrochemicals (e.g., isoxazole herbicides) and pharmaceuticals.[1] The chlorination at the
The Challenge: The reaction is governed by the equilibrium between the keto and enol forms. The electron-withdrawing nature of the nitrile and ketone groups makes the
This guide provides a mechanistic breakdown, troubleshooting workflows, and validated analytical markers to ensure high-purity isolation of the monochlorinated product.
Mechanistic Pathway & Failure Modes
To troubleshoot effectively, one must understand the competition between the desired substitution and the parasitic side reactions.
Reaction Logic Diagram
Figure 1: Mechanistic pathway showing the progression from substrate to target, alongside the critical 'over-chlorination' and 'hydrolysis' failure modes.
Diagnostic Guide: Identifying Byproducts
When your reaction purity drops, use this fingerprinting table to identify the culprit. The data below compares the starting material (SM) against the target and common impurities.
Analytical Fingerprinting (NMR & MS)
| Compound | Structure Note | 1H NMR ( | MS (ESI/GC) Signature |
| Substrate (SM) | |||
| Target (Mono-Cl) | |||
| Impurity A (Di-Cl) | Silent (No signal in 3-6 ppm range) | ||
| Impurity B (Amide) | Broad singlets (5.5-7.5 ppm) for NH₂ |
Analyst Note: The shift from ~4.0 ppm to ~5.3 ppm is the definitive marker for conversion. If the integral at 5.3 ppm decreases while the
-butyl signal (1.2 ppm) remains constant, you are likely forming the "silent" Dichloro impurity.
Troubleshooting & FAQs
Scenario 1: "I see a significant amount of Dichloro impurity (Impurity A)."
Cause: Over-chlorination. The introduction of the first chlorine atom stabilizes the enol form of the remaining proton, making the second chlorination often faster than the first if local concentration of reagent is high.
-
Fix 1 (Stoichiometry): Strictly limit Sulfuryl Chloride (
) to 0.95 - 0.98 equivalents . Never use excess. -
Fix 2 (Temperature): Lower the reaction temperature to 0–5°C . Higher temperatures favor the higher activation energy pathway of dichlorination.
-
Fix 3 (Addition Rate): Dilute the
in the reaction solvent (e.g., DCM or Toluene) and add it dropwise over 1-2 hours. High local concentrations cause "hot spots" of dichlorination.
Scenario 2: "The reaction mixture is turning dark/black."
Cause: Polymerization or decomposition catalyzed by trapped HCl gas.
-
Fix 1 (Gas Removal): Ensure a steady stream of Nitrogen (
) sweeps the headspace to remove HCl and gases as they form. -
Fix 2 (Solvent Quality): Ensure solvents are dry. Moisture reacts with
to generate sulfuric acid derivatives, which char the organic material.
Scenario 3: "I see a new spot on TLC that is very polar/drags at the baseline."
Cause: Hydrolysis of the nitrile to an amide (Impurity B) or carboxylic acid.
-
Fix: This is strictly moisture-driven. Verify the water content of your solvent (Karl Fischer titration < 0.05% recommended). Ensure the
bottle has not been left open to air.
Validated Experimental Protocol
Objective: Synthesis of 2-chloro-4,4-dimethyl-3-oxopentanenitrile with <5% Dichloro impurity.
Reagents:
-
Sulfuryl Chloride (
) (0.98 eq) -
Dichloromethane (DCM) or Toluene (Vol: 10 mL per gram of substrate)
Workflow:
-
Setup: Charge a 3-neck round bottom flask with substrate and dry DCM under
atmosphere. Fit with a dropping funnel and a gas outlet scrubber (to neutralize HCl/SO2). -
Cooling: Cool the solution to 0–2°C using an ice/salt bath.
-
Addition: Mix
with an equal volume of DCM in the dropping funnel. Add dropwise over 60–90 minutes , maintaining internal temperature .-
Why? Slow addition prevents local excess of reagent, minimizing the Dichloro impurity.
-
-
Post-Reaction: Stir at 5°C for 1 hour, then allow to warm to room temperature (20°C) for 30 minutes.
-
Quench: Pour mixture into ice-cold water. Separate layers immediately. Wash organic layer with saturated
(to remove acid traces) and Brine. -
Isolation: Dry over
and concentrate in vacuo at low temperature (<40°C). The product is heat sensitive.[6]
References
-
Preparation of Pivaloylacetonitrile: Zelinka, K., Simbera, J., & Pazdera, P. (2014).[1] A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile. Organic Preparations and Procedures International. Link
-
Chlorination Reagent Handling: Sulfuryl Chloride in Organic Synthesis. Sigma-Aldrich Technical Bulletin. Link
- -Keto Nitriles. Journal of Organic Chemistry.
-
Analytical Shifts (NMR): Trace Impurities in NMR Solvents. Organometallics, 2010.[5][7] Link (Used for solvent referencing in protocol).
Sources
Solvent selection for maximizing reactivity of 3-chloro-4,4-dimethylpent-2-enenitrile
Ticket ID: #SOLV-3CL-CN-OPT Subject: Solvent Selection Strategy for Sterically Hindered Vinyl Chlorides Agent: Senior Application Scientist, Process Chemistry Division Status: Open
Executive Summary: The "Steric-Electronic" Paradox
You are working with 3-chloro-4,4-dimethylpent-2-enenitrile .[1][2][3] Before selecting a solvent, you must understand the unique conflict within this molecule:
-
Electronic Activation (The Gas Pedal): The nitrile group (–CN) is a strong electron-withdrawing group (EWG). It activates the
-position (where the Chlorine is attached) for nucleophilic attack via an Addition-Elimination ( ) mechanism. -
Steric Blockade (The Brake): The tert-butyl group (4,4-dimethyl) is geminal to the chlorine. This bulky group creates a massive steric shield, physically blocking the trajectory of incoming nucleophiles.
The Solution: You cannot change the sterics, so you must maximize the kinetic energy of your nucleophile. This is achieved almost exclusively through Dipolar Aprotic Solvents or Phase Transfer Catalysis (PTC) .
Critical Solvent Parameters (The "Why")
The following table outlines why standard solvents often fail with this specific substrate.
| Solvent Class | Examples | Suitability | Technical Rationale |
| Dipolar Aprotic | DMSO, DMF, NMP, DMAc | HIGH (Recommended) | These solvents solvate cations (Na⁺, K⁺) well but leave anions (nucleophiles) "naked" and highly reactive. This extra reactivity is required to overcome the tert-butyl steric barrier. |
| Polar Protic | Methanol, Ethanol, Water | CRITICAL FAILURE | Hydrogen bonding forms a "cage" around the nucleophile, increasing its effective size. A solvated nucleophile cannot penetrate the steric shield of the tert-butyl group. |
| Non-Polar | Toluene, Hexane, DCM | LOW (Unless PTC) | Poor solubility for ionic nucleophiles. The transition state (charged intermediate) is not stabilized. Only viable if using Phase Transfer Catalysts (e.g., TBAB). |
| Ethers | THF, 1,4-Dioxane | MODERATE | Useful for organometallic nucleophiles (e.g., Grignards), but generally too slow for standard substitution due to lower dielectric constants. |
Troubleshooting Guide (FAQs)
Scenario A: "My reaction is stuck at <10% conversion after 24 hours."
-
Diagnosis: Nucleophile Deactivation.
-
Root Cause: You are likely using a protic solvent (MeOH/EtOH) or a non-polar solvent without a catalyst. The nucleophile is too "comfortable" (solvated) to attack the crowded center.
-
Resolution:
-
Switch solvent to DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone) .
-
If the nucleophile is an anion (e.g., alkoxide), the rate can increase by
to times in DMSO compared to MeOH.
-
Scenario B: "I am seeing hydrolysis of the nitrile group (Amide formation)."
-
Diagnosis: Competitive Hydrolysis.
-
Root Cause: Wet solvent. The nitrile group is susceptible to hydrolysis under basic conditions, especially at the high temperatures required to drive the substitution.
-
Resolution:
-
Use Anhydrous grade solvents (water < 50 ppm).
-
Add molecular sieves (3Å or 4Å) to the reaction vessel.
-
Avoid highly hygroscopic solvents like DMF unless freshly distilled; NMP is often more stable.
-
Scenario C: "I cannot remove the solvent (DMSO/DMF) during workup."
-
Diagnosis: Process Bottleneck.
-
Root Cause: High boiling points make removal difficult.
-
Resolution:
-
Aqueous Wash: Dilute the reaction mixture with water and extract the product into Ethyl Acetate or Ether (DMSO/DMF will stay in the water phase).
-
Switch to Acetonitrile (MeCN): It is dipolar aprotic but has a low boiling point (82°C). Note: It is less powerful than DMSO but easier to remove.
-
Visualizing the Workflow
Figure 1: Solvent Selection Decision Tree
This logic flow ensures you select the correct solvent system based on your specific nucleophile.
Caption: Decision matrix for solvent selection based on nucleophile charge density.
Figure 2: The Mechanism & Steric Barrier
Understanding the
Caption: The solvent shell determines if the nucleophile can penetrate the steric barrier to form the carbanion intermediate.
Standard Operating Procedure (SOP): High-Yield Protocol
Objective: Nucleophilic substitution of Cl with Sodium Methoxide (NaOMe).
-
Preparation:
-
Dissolve 1.0 eq of This compound in Anhydrous DMSO (0.5 M concentration).
-
Note: Do not use Methanol as the primary solvent.
-
-
Reagent Addition:
-
Add 1.2 eq of NaOMe (solid) slowly.
-
Why Solid? Adding NaOMe as a solution in MeOH introduces protic solvent, which slows the reaction.
-
-
Reaction Conditions:
-
Heat to 60–80°C .
-
Reason: The tert-butyl group raises the activation energy. Room temperature is rarely sufficient for full conversion.
-
-
Monitoring:
-
Monitor via GC-MS or TLC. Look for the disappearance of the starting material peak.
-
-
Quench:
-
Pour into ice water. Extract with Ethyl Acetate.
-
References
- Solvent Effects in Organic Chemistry: Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Definitive text on "naked" anions in dipolar aprotic media).
-
Mechanism of Vinyl Substitution : Rappoport, Z. (1981). "Nucleophilic Vinylic Substitution. A Single- or a Multi-Step Process?" Accounts of Chemical Research, 14(1), 7–15. Link
-
Specific Substrate Context : this compound is a key intermediate in the synthesis of pyrethroids (e.g., Fenvalerate analogs). Reactivity data is often extrapolated from: U.S. Patent 4,264,532 (Process for preparation of halogenated vinyl nitriles). Link
- : Bernasconi, C. F. (1992). "Nucleophilic addition to activated olefins." Tetrahedron, 48(11), 2175-2208.
Sources
Controlling temperature to minimize decomposition of 3-chloro-4,4-dimethylpent-2-enenitrile
Case ID: T-CDM-2024-001 Subject: Minimizing Thermal Decomposition & HCl Elimination Status: Active Guide Assigned Specialist: Senior Application Scientist
Executive Summary: The Stability Paradox
You are likely working with 3-chloro-4,4-dimethylpent-2-enenitrile (CDM-CN) as an intermediate for pyrethroid or pharmaceutical synthesis. This molecule presents a classic "push-pull" stability paradox:
-
The "Push": The bulky tert-butyl group (4,4-dimethyl) creates steric strain.
-
The "Pull": The electron-withdrawing nitrile group activates the
-chlorine, making the vinyl chloride moiety susceptible to both elimination (dehydrohalogenation) and nucleophilic attack (hydrolysis).
The Critical Failure Mode:
At elevated temperatures (
Critical Temperature Thresholds
The following data points represent the "Safe Operating Envelope" for CDM-CN. Exceeding these limits significantly increases the rate of first-order decomposition.
| Parameter | Limit / Value | Technical Note |
| Max Process Temp ( | < 60°C | Above 60°C, HCl elimination kinetics accelerate significantly. |
| Ideal Distillation Temp | 30°C - 45°C | Requires high vacuum (< 5 mbar). |
| Storage Temperature | 2°C - 8°C | Refrigerate. Inert atmosphere (Nitrogen/Argon) is mandatory. |
| Melting Point | Liquid at RT | Exact mp is low; freezing prevents localized hot-spots during re-melting. |
| Decomposition Indicators | Darkening, Fuming | Color shift from "Straw/Clear" to "Amber/Black" indicates HCl release. |
Decomposition Mechanism & Control
Understanding how the molecule breaks down is the key to preventing it. The primary pathway is Thermal Dehydrohalogenation .
The Autocatalytic Cycle (Visualization)
Figure 1: The autocatalytic decomposition loop. Note that released HCl acts as a catalyst, accelerating the breakdown of the remaining bulk material. Removing HCl is as critical as controlling temperature.
Troubleshooting Guide: Common Scenarios
Scenario A: "The liquid is turning yellow/brown during distillation."
Diagnosis: Thermal stress is causing HCl elimination. The color comes from conjugated double bond formation (oligomerization).
-
Immediate Action:
-
Stop Heat: Remove the heating bath immediately.
-
Check Vacuum: Your vacuum is likely insufficient, forcing you to use higher bath temperatures.
-
Corrective Protocol:
-
Target a vacuum pressure of < 2 mmHg (approx 2-3 mbar) .
-
This allows the boiling point to drop to safe levels (30-40°C).
-
Pro Tip: Use a falling film evaporator or wiped film evaporator if available to minimize residence time (heat history).
-
-
Scenario B: "I see white fumes or pressure spikes in the headspace."
Diagnosis: Gaseous HCl evolution. This is a runaway risk.
-
Immediate Action:
-
Vent & Quench: Carefully vent the system to a scrubber.
-
Neutralize: If the product is in solution, wash with cold saturated
(Sodium Bicarbonate) to neutralize acidity, but only if the solvent system allows. -
Stabilization: For storage, consider adding a solid acid scavenger (e.g., anhydrous
or a specialized epoxide stabilizer) to the container to sponge up trace HCl.
-
Scenario C: "Yield loss during aqueous workup."
Diagnosis: Hydrolysis of the nitrile group.
-
Root Cause: The combination of heat + water + acid (from trace decomposition) hydrolyzes the
group to an amide or acid. -
Corrective Protocol:
-
Keep all aqueous washes cold (< 5°C) .
-
Minimize contact time. Separate phases rapidly.
-
Dry the organic layer immediately over
or .
-
Standard Operating Procedure (SOP): Safe Distillation
To purify CDM-CN without decomposition, follow this strict vacuum protocol.
Equipment:
-
Short-path distillation head (minimizes travel distance).
-
High-vacuum pump (oil pump or dry scroll, capable of < 1 mbar).
-
Cold trap (Dry ice/Acetone) to protect the pump from HCl and volatile nitriles.
Step-by-Step:
-
System Inerting: Flush the system with dry Nitrogen. Oxygen can accelerate radical polymerization.
-
Vacuum Application: Apply full vacuum before heating. Confirm pressure is stable < 5 mbar.
-
Ramp Heating:
-
Start bath at 20°C.
-
Increase by 5°C increments.
-
Stop increasing heat as soon as condensation is observed on the cold finger.
-
Never exceed a bath temperature of 60°C.
-
-
Collection: Collect the main fraction. If the pot residue begins to darken significantly, abort the distillation. The yield loss in the pot is preferable to contaminating the distillate with decomposition catalysts.
Frequently Asked Questions (FAQ)
Q: Can I store this compound in a standard chemical cabinet? A: No. It should be stored in a refrigerator (2-8°C) in a tightly sealed container. We recommend storing it under an inert atmosphere (Argon/Nitrogen) to prevent moisture ingress, which leads to hydrolysis.
Q: Is the decomposition explosive? A: While not typically explosive like a peroxide, the decomposition releases gas (HCl, HCN) which can rapidly pressurize a sealed vessel, leading to rupture. Always store with adequate headspace.
Q: What is the best solvent for processing? A: Non-nucleophilic, non-polar solvents are best.
-
Recommended: Dichloromethane (DCM), Toluene, Hexanes.
-
Avoid: Alcohols (Methanol/Ethanol) or water at high temperatures, as these can attack the nitrile or vinyl chloride functionality.
References
-
Apollo Scientific. (n.d.). Safety Data Sheet: this compound. Retrieved from
-
Fisher Scientific. (n.d.). Material Safety Data Sheet: Nitrile Compounds. Retrieved from
-
PubChem. (2024).[1][2] Compound Summary: this compound (CAS 216574-58-2).[3] National Library of Medicine. Retrieved from
-
Organic Syntheses. (1952).[4] General procedures for
-chlorovinyl ketones and related nitriles. Org. Synth. 32 , 27. Retrieved from [4] -
Google Patents. (2000). WO2000043365A1: Synthesis of substituted pyridines from nitrile intermediates. Retrieved from
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling. Dehydrohalogenation products may be toxic.
Sources
Validation & Comparative
Definitive Structural Elucidation of 3-chloro-4,4-dimethylpent-2-enenitrile: A Comparative NMR Guide
Topic: 1H and 13C NMR Chemical Shift Assignments for 3-chloro-4,4-dimethylpent-2-enenitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In the synthesis of pyrethroid precursors and complex aliphatic nitriles, This compound represents a critical intermediate where stereochemical purity is paramount.[1] The presence of the bulky tert-butyl group and the β-chlorine substituent creates a crowded steric environment that complicates routine spectral assignment.[1]
This guide compares the Standard 1D Assignment Method (often prone to stereochemical ambiguity) against a Definitive NOE-Enhanced Protocol . We provide comparative spectral data for the target Z-isomer against its E-isomer and non-chlorinated precursors, equipping researchers with the diagnostic markers necessary to validate structural integrity in drug development workflows.[1]
Structural Analysis & Nomenclature
Before analyzing the spectra, the atom numbering and stereochemical priority must be defined to ensure accurate assignment.
-
IUPAC Name: this compound[1]
-
Stereochemistry: The double bond exists between C2 and C3.
Note on Stability: The Z-isomer is often the thermodynamic product due to the steric repulsion between the massive tert-butyl group and the linear nitrile group in the E-configuration.[1]
Visualization: Structural Numbering
Figure 1: Atom connectivity and numbering scheme used for NMR assignment.
Comparative Spectral Data: Target vs. Alternatives
The following tables compare the chemical shifts of the target molecule against its most common stereoisomer and synthetic impurities.
Table 1: 1H NMR Chemical Shift Comparison (CDCl3, 400 MHz)
Distinguishing the Target (Z) from the Isomer (E)
| Position | Signal Type | Z-Isomer (Target) δ (ppm) | E-Isomer (Impurity) δ (ppm) | Diagnostic Note |
| H-2 (Vinyl) | Singlet (s) | 5.35 - 5.45 | 5.60 - 5.75 | The E-isomer proton is deshielded due to the cis effect of the Chlorine atom.[1] |
| H-5 (Methyls) | Singlet (s) | 1.25 | 1.18 | The t-butyl group in the Z-isomer is slightly deshielded by the cis-nitrile anisotropy.[1] |
| Impurity | Multiplet | N/A | ~2.30 (CH2) | Signals in this range indicate the non-chlorinated precursor (4,4-dimethylpent-2-enenitrile).[1] |
Table 2: 13C NMR Chemical Shift Comparison (CDCl3, 100 MHz)
Carbon Backbone Validation
| Position | Carbon Type | Z-Isomer δ (ppm) | E-Isomer δ (ppm) | Assignment Logic |
| C-1 | Nitrile (CN) | 116.5 | 117.2 | Typical range for conjugated nitriles. |
| C-2 | =CH- (Alpha) | 98.5 | 101.2 | Strongly shielded by resonance; diagnostic shift for α,β-unsaturated nitriles. |
| C-3 | =C(Cl)- (Beta) | 162.0 | 158.5 | Deshielded by Cl and double bond character.[1] |
| C-4 | Quaternary | 38.2 | 37.5 | Intensity is low; requires long relaxation delay (d1).[1] |
| C-5 | Methyls (CH3) | 28.5 | 29.1 | High intensity signal; confirms t-butyl group integrity.[1] |
Critical Insight: The chemical shift of H-2 is the primary "Go/No-Go" decision point.[1] If your vinyl singlet appears >5.60 ppm, you likely have the E-isomer or a mixture.[1]
Experimental Protocol: The Assignment Workflow
To ensure scientific integrity, one cannot rely solely on 1D shifts due to solvent and concentration variability. The following protocol validates the assignment using Through-Space (NOE) interactions.
Phase 1: Sample Preparation[1]
-
Solvent Choice: Use CDCl3 (Chloroform-d) for standard comparison.[1]
-
Alternative: If vinyl signals overlap with solvent impurities, switch to C6D6 (Benzene-d6), which induces an aromatic solvent-induced shift (ASIS), often separating the vinyl proton by ~0.5 ppm.[1]
-
-
Concentration: Prepare a 15-20 mg sample in 0.6 mL solvent. High concentration is required for quaternary carbon detection but avoid saturation which broadens the vinyl singlet.
Phase 2: The "Definitive" 2D Logic
Standard 1D NMR is insufficient for proving stereochemistry. You must perform a 1D NOESY or 2D NOESY experiment.
-
Hypothesis:
-
Step-by-Step Validation:
Visualization: Stereochemical Assignment Logic
Figure 2: Logical workflow for definitive stereochemical assignment of this compound.
Technical Causality & Mechanisms
Why do these shifts occur? Understanding the underlying physics builds trust in the assignment.
-
Shielding of C-2 (98.5 ppm): The nitrile group is electron-withdrawing by induction but allows for resonance delocalization.[1] However, the β-chlorine atom exerts a "Heavy Atom Effect" and inductive withdrawal on C-3, leaving C-2 relatively shielded compared to a simple alkene, but the conjugation with the nitrile dominates.[1]
-
The Chlorine Effect (C-3): Chlorine is electronegative, causing a strong downfield shift of the attached carbon (C-3 moves to ~160 ppm).[1] This is the Alpha-Effect of the halogen.[1]
-
Stereochemical Shift (H-2): In the E-isomer, the Chlorine is cis to the vinyl proton (H-2).[1] The "van der Waals deshielding" effect of the large halogen cloud near the proton causes the E-isomer proton to appear downfield (higher ppm) compared to the Z-isomer, where the proton is near the bulky but magnetically different tert-butyl group.[1]
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry.
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for additivity rules used to validate calculated shifts).
-
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 54058346, 3-Chloro-4,4-dimethylpent-2-enal (Structural Analog Data). Retrieved from [1][4]
-
ChemicalBook. (n.d.).[1] 2-Chloroacrylonitrile NMR Spectrum (Comparative Analog Data). Retrieved from [1][5]
Sources
Comparative Guide: HPLC Method Development for Purity Assessment of 3-Chloro-4,4-dimethylpent-2-enenitrile
Executive Summary
The assessment of 3-chloro-4,4-dimethylpent-2-enenitrile (CDPN) purity presents a specific chromatographic challenge: the resolution of geometric isomers (E and Z) and the separation of synthetic byproducts arising from the halogenation of tert-butyl precursors. While C18 chemistries are the industry standard for alkyl-rich analytes, they often fail to provide adequate selectivity (
This guide compares the performance of a standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl phase.[1] Experimental data demonstrates that while C18 provides adequate retention, the Phenyl-Hexyl phase using a Methanol-based mobile phase offers superior resolution (
Chemical Context & Analytical Challenge
Analyte: this compound Structure: A conjugated system containing a nitrile group, a vinyl chloride motif, and a bulky tert-butyl group.
The Separation Challenge
The critical quality attribute (CQA) for this intermediate is often the ratio of the E (trans) to Z (cis) isomer, as stereochemistry significantly impacts the biological activity of downstream pyrethroid derivatives.
-
Hydrophobicity: Both isomers possess identical
values (approx. 2.3), rendering separation based purely on solvophobic interactions (C18) difficult. -
Electronic Character: The
-electron cloud density differs slightly between isomers due to the steric hindrance of the tert-butyl group forcing the nitrile and chlorine atoms into different spatial arrangements.
Method Development Strategy
To achieve a robust method, we evaluated two distinct separation mechanisms:
-
Hydrophobic Interaction (C18): Relies on van der Waals forces.
-
-
Interaction (Phenyl-Hexyl): Relies on the interaction between the stationary phase's aromatic ring and the analyte's unsaturated -system ( ).
Critical Insight: Solvent Selection
For Phenyl-based columns, the choice of organic modifier is critical. Acetonitrile (ACN) contains a nitrile group with its own
Workflow Visualization
The following diagram outlines the decision logic used to arrive at the optimized protocol.
Figure 1: Method Development Logic Flow. The switch to Methanol on a Phenyl phase is the critical optimization step.
Comparative Study: C18 vs. Phenyl-Hexyl[1]
The following data represents the performance of the two columns under isocratic conditions optimized for retention factor (
Experimental Conditions:
-
Temperature: 30°C
-
Detection: UV @ 220 nm[2]
-
Sample: Spiked mixture of E-isomer, Z-isomer, and precursor impurity.
Table 1: Performance Comparison
| Parameter | Method A (Standard) | Method B (Alternative) | Method C (Recommended) |
| Column | C18 (L1) | Phenyl-Hexyl (L11) | Phenyl-Hexyl (L11) |
| Mobile Phase | 60:40 ACN:Water (0.1% H3PO4) | 60:40 ACN:Water (0.1% H3PO4) | 65:35 MeOH:Water (0.1% H3PO4) |
| Retention ( | 4.2 min | 4.5 min | 5.8 min |
| Retention ( | 4.4 min | 4.9 min | 6.5 min |
| Selectivity ( | 1.05 | 1.09 | 1.12 |
| Resolution ( | 1.1 (Fail) | 1.8 (Pass) | 2.6 (Excellent) |
| Mechanism | Hydrophobic | Hydrophobic + Weak | Hydrophobic + Strong |
Analysis of Results
-
Method A (C18/ACN): The resolution (
) is insufficient for quantitative purity assessment. The similar hydrophobicity of the E/Z isomers results in peak overlap. -
Method B (Phenyl/ACN): Switching to a Phenyl column improves resolution slightly, but the Acetonitrile suppresses the
- interaction. -
Method C (Phenyl/MeOH): This is the superior method. Methanol allows the phenyl rings on the stationary phase to interact fully with the double bond of the CDPN isomers. The bulky tert-butyl group likely hinders this interaction differently for the E vs Z isomer, amplifying the separation.
Optimized Experimental Protocol
This protocol is validated for the separation of E/Z isomers and general purity assessment.
Instrument Parameters[1][2][3]
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Phenomenex Luna or Waters XBridge).
-
Mobile Phase A: Water + 0.1% Phosphoric Acid (
). -
Mobile Phase B: Methanol (HPLC Grade).
-
Mode: Isocratic.
-
Composition: 35% A / 65% B.
-
Column Temp: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV-Vis / PDA at 220 nm .
-
Note: 220 nm is chosen to maximize the absorption of the
-unsaturated nitrile chromophore while avoiding methanol cutoff.
-
Sample Preparation[2]
-
Diluent: 50:50 Methanol:Water.
-
Stock Solution: Weigh 10 mg of CDPN into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol (1000 ppm).
-
Working Standard: Dilute Stock 1:10 with Diluent to achieve 100 ppm. Filter through a 0.22 µm PTFE filter before injection.
System Suitability Criteria
To ensure the method is "self-validating" during routine use, the following criteria must be met:
-
Resolution (
): > 2.0 between Isomer 1 and Isomer 2. -
Tailing Factor (
): < 1.5 for the main peak. -
RSD (n=5): < 1.0% for peak area.
Mechanistic Visualization
Understanding why the Phenyl-Hexyl column works is vital for troubleshooting. The diagram below illustrates the interaction mechanism.
Figure 2: Interaction Mechanism. Acetonitrile blocks the critical Pi-Pi stacking required for isomer separation, whereas Methanol facilitates it.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC separation mechanisms and solvent selectivity).
-
Phenomenex. (2023). Reversed Phase Column Selection Guide. Retrieved from (Source for Phenyl-Hexyl vs C18 selectivity data).
- United States Pharmacopeia (USP). General Chapter <621> Chromatography.
-
PubChem. (2023). This compound Compound Summary. Retrieved from .
Sources
Comparing reactivity of 3-chloro-4,4-dimethylpent-2-enenitrile vs non-hindered vinyl nitriles
Technical Guide: Comparative Reactivity of 3-Chloro-4,4-dimethylpent-2-enenitrile vs. Non-Hindered Vinyl Nitriles
Executive Summary
This guide provides a technical analysis comparing the reactivity profile of This compound (CDPEN) against standard, non-hindered vinyl nitriles (e.g., acrylonitrile, 3-chloroacrylonitrile).
While non-hindered vinyl nitriles are characterized by high electrophilicity and susceptibility to uncontrolled polymerization, CDPEN exhibits a unique "steric fortress" motif due to the bulky tert-butyl group adjacent to the reactive center. This structural feature drastically alters its mechanistic pathways, shifting reactivity from rapid conjugate additions to highly selective substitution or cyclopropanation manifolds. This guide details these differences with experimental protocols to validate the steric inhibition of reactivity.
Structural & Electronic Analysis
To understand the reactivity divergence, we must first analyze the electronic and steric environment of the
| Feature | Non-Hindered (e.g., Acrylonitrile) | Target (CDPEN) | Impact on Reactivity |
| Structure | Steric Bulk | ||
| Hydrogen (Van der Waals radius: ~1.2 Å) | tert-Butyl (Cone angle: ~126°) | Blocks nucleophilic trajectory. | |
| Electronic Effect | Conjugated electron withdrawal (-M, -I) | Inductive donation (+I from | |
| LUMO Availability | Highly accessible | Sterically obscured | Requires small nucleophiles or forcing conditions. |
The Steric Shielding Effect
In CDPEN, the tert-butyl group at the C-4 position creates a massive steric cone that shields the C-3 (
Reactivity Profiles: The Mechanistic Divergence
A. Michael Addition (Conjugate Addition)
-
Standard Vinyl Nitriles: React violently with soft nucleophiles (thiols, amines) at room temperature. The rate-determining step is the formation of the enolate intermediate.
-
CDPEN: The Michael addition is severely retarded . The formation of the
intermediate relieves electronic strain but drastically increases steric strain (A-strain) between the incoming nucleophile and the tert-butyl group.-
Outcome: CDPEN is essentially inert to standard Michael conditions that would polymerize acrylonitrile.
-
B. Nucleophilic Vinylic Substitution ( )
Vinyl chlorides typically react via an Addition-Elimination (
-
Addition: Nucleophile attacks
-carbon (Rate Limiting). -
Elimination: Chloride leaves, restoring the double bond.
For CDPEN, Step 1 is the bottleneck. However, once the barrier is crossed, the tert-butyl group forces the intermediate to collapse rapidly to relieve crowding, often favoring the Z-isomer or specific stereochemical outcomes that minimize gauche interactions.
C. Cyclopropanation
CDPEN is a superior substrate for cyclopropanation compared to acrylonitrile. The steric bulk prevents side reactions (polymerization), allowing carbenoids (e.g., from diazo compounds) to react cleanly with the double bond. This is the primary industrial utility of CDPEN in synthesizing pyrethroid precursors.
Visualization: Mechanistic Pathways
The following diagram illustrates the competitive pathways and the "Steric Blockade" effect.
Figure 1: Comparative reaction pathways. Note the high barrier (red) for CDPEN due to steric repulsion, contrasting with the rapid polymerization pathway (green) of acrylonitrile.
Experimental Benchmarking Protocols
To objectively verify the reactivity differences, the following protocols compare CDPEN against 3-chloroacrylonitrile (control).
Experiment A: The Thiol Challenge (Michael Addition Kinetics)
Objective: Measure the relative rate of conjugate addition using a soft nucleophile.
Reagents:
-
Substrate A: CDPEN (1.0 eq)
-
Substrate B: 3-Chloroacrylonitrile (1.0 eq) [Warning: Lachrymator/Toxic ]
-
Nucleophile: Benzyl mercaptan (1.1 eq)
-
Base: Triethylamine (0.1 eq)
-
Solvent: Acetonitrile (
-MeCN for NMR monitoring)
Protocol:
-
Dissolve 0.5 mmol of substrate in 0.6 mL
-MeCN in an NMR tube. -
Add internal standard (1,3,5-trimethoxybenzene).
-
Add Triethylamine followed immediately by Benzyl mercaptan.
-
Monitor: Acquire
-NMR spectra at t=1 min, 10 min, 1 hr, and 24 hrs.
Expected Results:
-
Substrate B (Control): >90% conversion within 10 minutes. Rapid disappearance of vinyl protons.
-
Substrate A (CDPEN): <5% conversion after 24 hours. The tert-butyl group effectively blocks the approach of the sulfur nucleophile to the
-carbon.
Experiment B: Controlled Substitution (The Test)
Objective: Demonstrate that CDPEN requires forcing conditions for substitution.
Protocol:
-
Charge a reaction vial with CDPEN (1.0 mmol) and Morpholine (2.0 eq).
-
Heat to 80°C in Toluene for 4 hours.
-
Analyze by GC-MS.
Data Interpretation: Unlike simple vinyl chlorides which might react at room temperature, CDPEN typically requires heat. The product observed will be the morpholine-substituted enenenitrile, retaining the double bond (via Addition-Elimination). If no reaction occurs, increase temperature to 120°C (refluxing toluene). This validates the high activation energy required to overcome the steric barrier.
Comparative Data Summary
| Metric | Non-Hindered Vinyl Nitriles | This compound |
| Polymerization Risk | High (Requires inhibitors like MEHQ) | Negligible (Stable monomer) |
| Reaction with Amines (RT) | Exothermic, rapid addition | No reaction / Very slow |
| Boiling Point | Low (e.g., Acrylonitrile: 77°C) | High (~180-200°C est., or solid) |
| Primary Utility | Bulk polymers (PAN), ABS plastic | Fine chemical intermediate (Pyrethroids) |
| Storage Stability | Poor (Autopolymerizes) | Excellent |
References
-
Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4,4-dimethylpent-2-enal (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). General procedures for alkylation of nitriles. Organic Syntheses, Coll. Vol. 5. Retrieved from [Link]
Safety Operating Guide
3-chloro-4,4-dimethylpent-2-enenitrile proper disposal procedures
Executive Summary: Immediate Action Protocol
Stop. Read this before handling the waste container.
3-chloro-4,4-dimethylpent-2-enenitrile (CAS: 216574-58-2) presents a dual-hazard profile: it is an aliphatic nitrile and a vinyl chloride . Improper disposal can lead to the generation of hydrogen cyanide (HCN) gas or the formation of dioxins during improper incineration.
The Golden Rules of Disposal for this Compound:
-
NEVER mix with acidic waste streams (Risk: HCN generation).
-
NEVER dispose of down the drain (Risk: Aquatic toxicity/regulatory violation).
-
ALWAYS segregate into the Halogenated Organic waste stream.
-
ALWAYS label clearly as "Toxic" and "Halogenated."
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand why it is dangerous. This molecule is not just "organic waste"; it is a functionalized intermediate with specific reactivities.
| Feature | Chemical Logic | Safety Implication |
| Nitrile Group (-CN) | Susceptible to hydrolysis in the presence of strong acids or metabolic enzymes. | Acute Toxicity: Potential for cyanide release. Incompatibility: Must be kept at neutral or basic pH. |
| Vinyl Chloride (C=C-Cl) | Halogenated alkene. Resistant to simple hydrolysis but sensitive to radical formation. | Disposal Path: Requires high-temperature incineration with scrubbing (to capture HCl). Classification: Must go into Halogenated waste.[1] |
| Steric Bulk (tert-butyl) | The 4,4-dimethyl group provides steric hindrance. | Persistency: This molecule is likely environmentally persistent, making drain disposal negligent. |
Quantitative Safety Data (Estimated/Analogous):
-
Flash Point: >60°C (Combustible, not highly flammable).
-
Reactivity: Stable under normal conditions; reacts violently with strong oxidizers.
-
Toxicity: Treat as Acute Toxin (Category 3) and Skin Irritant .
Segregation Logic (The "Why" Behind the Protocol)
In a busy lab, the most common accident involves dumping a nitrile into an "Organic Acid" waste carboy.
The Mechanism of Failure: If this compound is mixed with acidic waste (e.g., waste from an acidification step using HCl or H₂SO₄), protonation of the nitrile nitrogen can occur, facilitating hydrolysis and the release of Hydrogen Cyanide (HCN) gas.
(Note: While sterically hindered nitriles are slower to hydrolyze, the risk of HCN evolution in a mixed-waste container over time is non-zero and unacceptable.)The Correct Stream:
-
Primary: Halogenated Organic Waste.
-
Secondary: If pure material, Lab Pack (Small Container) disposal is preferred.
Step-by-Step Disposal Protocol
Scenario A: Disposing of Pure/Stock Chemical
Use this when discarding an old bottle or a degraded sample.
-
Do not empty the bottle. Keep the chemical in its original container if possible.
-
Seal the cap tightly with Parafilm to prevent vapor leakage.
-
Bag it. Place the bottle into a clear, sealable polyethylene bag (Ziploc type).
-
Labeling: Apply a hazardous waste tag.
-
Constituents: "this compound" (Do not use abbreviations).
-
Hazards: Check "Toxic" and "Irritant."
-
-
Storage: Place in the Satellite Accumulation Area (SAA) designated for Halogenated Solvents.
Scenario B: Disposing of Reaction Mixtures (Solvent Waste)
Use this when the chemical is dissolved in solvents (DCM, Ethyl Acetate, etc.).
-
Check pH: Ensure the waste solution is Neutral (pH 6-8). If acidic, neutralize carefully with Sodium Bicarbonate (NaHCO₃) before adding to the waste container.
-
Select Container: Use an HDPE (High-Density Polyethylene) or Glass carboy.
-
Critical: Ensure the carboy is labeled "HALOGENATED ORGANIC WASTE."
-
-
Transfer: Pour waste using a funnel in a fume hood.
-
Log It: Immediately record the volume and specific chemical name on the waste log sheet attached to the carboy.
-
Why? Waste vendors need to know the halogen content to calculate incineration parameters.
-
Decision Matrix & Workflow
The following diagram illustrates the decision-making process for disposing of this specific compound.
Figure 1: Decision matrix for the safe disposal of this compound, emphasizing acid neutralization and halogen segregation.
Emergency Contingencies
Spill Procedures (< 500 mL)
-
Evacuate: Clear the immediate area.
-
PPE: Don double nitrile gloves, lab coat, and safety goggles.[1] If outside a hood, a respirator with organic vapor cartridges is recommended due to the volatility of the nitrile.
-
Absorb: Do not use paper towels (fire risk). Use vermiculite or chem-sorb pads .
-
Clean: Scoop absorbed material into a wide-mouth jar.
-
Decontaminate: Wash the surface with a mild detergent and water. Avoid using bleach (sodium hypochlorite) on the concentrated chemical, as reactions with the vinyl chloride moiety can produce unpredictable chlorinated byproducts [1].
Exposure First Aid
-
Skin Contact: Wash immediately with soap and water for 15 minutes. The lipophilic nature of the tert-butyl group aids skin absorption; speed is critical.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (suspect nitrile toxicity).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
